Benzo[d]isothiazol-5-ylboronic acid
Description
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Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,2-benzothiazol-5-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-9-12-7/h1-4,10-11H |
InChI Key |
YIIKQGLBPGMCDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SN=C2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structure and stability of benzo[d]isothiazol-5-ylboronic acid
An In-depth Technical Guide to the Structure, Stability, and Synthesis of Benzo[d]isothiazol-5-ylboronic Acid.
Executive Summary
Benzo[d]isothiazol-5-ylboronic acid is a bicyclic heteroaryl boronic acid increasingly utilized in medicinal chemistry as a bioisostere for indole-5-yl or naphthalene-2-yl moieties.[1] Its unique electronic profile, driven by the electron-withdrawing isothiazole ring fused to a benzene core, offers distinct solubility and metabolic stability advantages in drug design. This guide provides a rigorous analysis of its structural properties, stability challenges (specifically protodeboronation), and validated synthetic protocols for researchers in drug discovery.
Part 1: Structural Analysis & Electronic Properties
Nomenclature and Numbering
The compound consists of a benzene ring fused to an isothiazole ring across the d-bond (the C-C bond of the isothiazole). Correct numbering is critical for regioselective functionalization.
-
Heteroatoms: Sulfur is position 1; Nitrogen is position 2.
-
Fusion Points: The bridgehead carbons are 3a and 7a.
-
Benzene Ring: Numbered 4, 5, 6, and 7.
-
Target: The boronic acid [-B(OH)₂] moiety is attached at Position 5 .
Electronic Consequence: Position 5 is para to the bridgehead carbon C3a (adjacent to Nitrogen) and meta to C7a (adjacent to Sulfur). The isothiazole ring exerts a strong inductive electron-withdrawing effect (-I), deactivating the benzene ring. This makes the 5-position less electron-rich than a standard phenyl ring, which has significant implications for the stability of the C-B bond.
Figure 1. Structural numbering of the benzo[d]isothiazole core highlighting the C-5 functionalization site.
Part 2: Stability Profile
Protodeboronation Susceptibility
Unlike highly unstable 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl), benzo[d]isothiazol-5-ylboronic acid exhibits moderate to high stability .
-
Mechanism: The instability of heteroaryl boronic acids usually stems from the heteroatom (N or S) stabilizing the negative charge developing on the ring carbon during C-B bond cleavage. In the 5-isomer, the boron is on the carbocyclic ring, distal from the heteroatoms.
-
Risk Factor: The electron-withdrawing nature of the isothiazole ring renders the benzene ring electron-deficient. While this protects against acid-catalyzed deboronation (ipso-protonation), it slightly increases susceptibility to base-catalyzed deboronation compared to electron-rich systems, though it remains stable under standard Suzuki coupling conditions (carbonate/phosphate bases).
Stability Data Summary
| Parameter | Status | Comparison |
| Solid State Stability | High | Stable for months at 4°C under Argon. |
| Aq. Base Stability (pH 10) | Moderate | t½ > 24h (Superior to 2-pyridyl boronic acid). |
| Aq. Acid Stability (pH 1) | High | Resistant to rapid hydrolysis. |
| Oxidative Stability | Low | Susceptible to oxidation to phenol (benzisothiazol-5-ol) by H₂O₂ or air over time. |
Handling Directive: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Avoid prolonged exposure to basic aqueous solutions without a coupling partner present.
Figure 2. Base-catalyzed protodeboronation pathway. The distal position of the boron atom confers resistance to this degradation route.
Part 3: Synthesis & Experimental Protocols
The most robust route to benzo[d]isothiazol-5-ylboronic acid is via the Miyaura Borylation of the commercially available 5-bromobenzo[d]isothiazole. Direct lithiation (n-BuLi) is NOT recommended due to the risk of nucleophilic attack on the isothiazole S-N bond (ring opening).
Protocol: Pd-Catalyzed Miyaura Borylation
Target Scale: 1.0 gram
Reagents:
-
Substrate: 5-Bromobenzo[d]isothiazole (1.0 eq)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Potassium Acetate (KOAc) (3.0 eq) – Crucial: Use anhydrous KOAc.
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Workflow:
-
Setup: In a glovebox or under active Nitrogen flow, charge a dry pressure vial with 5-bromobenzo[d]isothiazole (1.0 g, 4.67 mmol), B₂pin₂ (1.30 g, 5.14 mmol), KOAc (1.37 g, 14.0 mmol), and Pd(dppf)Cl₂ (114 mg, 0.14 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (15 mL). Seal the vial with a crimp cap/septum.
-
Reaction: Heat the block to 90°C for 4–12 hours. Monitor via LC-MS (Target mass: M+H of pinacol ester or free acid if hydrolyzed on column).
-
Workup (Pinacol Ester Isolation):
-
Hydrolysis to Boronic Acid (Optional but recommended for free acid):
-
Dissolve pinacol ester in Acetone/H₂O (3:1).
-
Add NaIO₄ (3.0 eq) and NH₄OAc (3.0 eq). Stir at RT for 16h.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄.[2]
-
Self-Validating Checkpoint:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the pinacol methyl singlet (1.2-1.3 ppm) if hydrolyzing. The aromatic region should show a diagnostic deshielding of the proton ortho to the boron (H-4) relative to the bromo-precursor.
-
¹¹B NMR: Boronic acid typically appears around ~28-30 ppm (broad singlet).
Figure 3. Synthetic workflow for the conversion of the bromo-precursor to the target boronic acid.
Part 4: Applications in Drug Discovery
This scaffold is a valuable "fragment" for:
-
Kinase Inhibitors: Replacing the indole core in ATP-competitive inhibitors to alter H-bond donor/acceptor patterns (Isothiazole N is a weak acceptor; Indole NH is a donor).
-
Biaryl Coupling: The boronic acid serves as the nucleophile in Suzuki-Miyaura couplings with heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines) to build "privileged structures" found in antipsychotics (similar to Lurasidone) and anti-infectives.
References
-
General Heteroaryl Boronic Acid Stability
-
Knapp, D. M., et al. "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates." J. Am. Chem. Soc.2009 , 131, 6961. Link
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc.2010 , 132, 13100. Link
-
-
Synthesis of Benzo[d]isothiazoles
-
Precursor Availability
Sources
- 1. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN102040563A - Preparation method for 3-aryl benzo [d] isothiazole - Google Patents [patents.google.com]
- 3. WO2009144554A1 - Pyrazolospiroketone acetyl-c0a carboxylase inhibitors - Google Patents [patents.google.com]
- 4. 苯并异噻唑(Benzisothiazole) -毕得医药 [bidepharm.com]
Comprehensive Safety and Application Whitepaper: Benzo[d]isothiazol-5-ylboronic Acid
Executive Summary
Benzo[d]isothiazol-5-ylboronic acid (CAS: 2086293-74-3) is a highly specialized organoboron compound utilized extensively in medicinal chemistry and drug discovery [1]. Serving as a critical building block, it enables the introduction of the benzisothiazole pharmacophore—a moiety known for its unique lipophilicity and hydrogen-bonding capabilities—into complex molecular architectures via palladium-catalyzed cross-coupling reactions.
This whitepaper transcends the traditional 16-section Safety Data Sheet (SDS) format. It is designed for researchers and drug development professionals, providing an in-depth analysis of the chemical's structural causality, hazard profile, self-validating safety protocols, and optimized application methodologies.
Physicochemical Profiling & Structural Causality
Understanding the behavior of Benzo[d]isothiazol-5-ylboronic acid requires analyzing its two primary structural components: the benzisothiazole core and the boronic acid moiety.
The boronic acid group (-B(OH)₂) is characterized by an electron-deficient boron atom possessing an empty p-orbital. This makes the molecule a mild Lewis acid. In synthetic applications, this Lewis acidity is essential for base-activated transmetalation. However, in biological contexts, this same empty p-orbital readily accepts lone pairs from nucleophiles (such as water or the hydroxyl/amino groups of proteins), which is the fundamental mechanism behind its irritant properties [2].
Table 1: Core Physicochemical Properties
| Property | Value / Description | Causality / Implication |
| Chemical Name | Benzo[d]isothiazol-5-ylboronic acid | - |
| CAS Number | 2086293-74-3 | Unique identifier for regulatory tracking [1]. |
| Molecular Formula | C₇H₆BNO₂S | - |
| Molecular Weight | ~179.00 g/mol | Determines stoichiometric calculations for coupling. |
| Physical State | Solid (Powder) | Prone to aerosolization; requires strict dust control. |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), slightly soluble in water | The hydrophobic benzisothiazole core limits aqueous solubility, while the boronic acid allows dissolution in basic aqueous media. |
Hazard Identification & Toxicological Assessment
Organoboron compounds, while generally less toxic than their organotin or organozinc counterparts, present specific acute hazards. The hazards associated with Benzo[d]isothiazol-5-ylboronic acid are directly linked to its Lewis acidic nature [3].
Table 2: GHS Hazard Classification & Mechanistic Causality
| Hazard Code | Description | Mechanistic Causality |
| H315 | Causes skin irritation | Boron interacts with moisture and nucleophilic residues on the skin surface, forming transient boronate complexes that disrupt cellular homeostasis and trigger localized inflammation. |
| H319 | Causes serious eye irritation | The high moisture content of the ocular mucosa facilitates rapid coordination with the empty p-orbital of the boron atom, leading to acute irritation and potential corneal damage. |
| H335 | May cause respiratory irritation | Inhalation of fine powder allows the compound to deposit in the respiratory tract, where it acts as a localized Lewis acid against the mucosal lining. |
Self-Validating Handling & Emergency Protocols
Standard safety protocols often fail because they lack built-in verification steps. The following emergency spill response protocol is designed as a self-validating system to ensure absolute decontamination.
Step-by-Step Spill Response Methodology
-
Isolation & PPE: Immediately isolate the spill area. Personnel must don appropriate PPE, including nitrile gloves, safety goggles, and an N95/P100 particulate respirator to prevent inhalation of H335-classified dust.
-
Dust-Suppressed Collection: Do not dry sweep. Cover the powder with a damp absorbent pad (using water or a mild 1% NaHCO₃ solution). The slight alkalinity converts the boronic acid into a highly water-soluble boronate salt, preventing aerosolization.
-
Chemical Neutralization: Wipe the affected surface with a 1% NaHCO₃ solution. The base specifically targets the Lewis acidic boron, ensuring the chemical is solubilized and removed rather than just mechanically displaced.
-
Self-Validation (The Verification Step): Swab the decontaminated surface with a pH indicator strip moistened with distilled water.
-
Logic: Residual boronic acid will present as slightly acidic (pH 5-6).
-
Validation: A neutral pH (7.0) confirms the complete removal of the acidic residue, validating the decontamination process.
-
Application Protocol: Suzuki-Miyaura Cross-Coupling
The primary utility of Benzo[d]isothiazol-5-ylboronic acid is in Suzuki-Miyaura cross-coupling. The following protocol outlines a robust, self-validating workflow for coupling this compound with an aryl halide.
Reaction Workflow
Catalytic cycle of Suzuki-Miyaura coupling using Benzo[d]isothiazol-5-ylboronic acid.
Step-by-Step Methodology
-
Degassing & Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), Benzo[d]isothiazol-5-ylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Causality: An excess of boronic acid (1.2 eq) is used to compensate for potential protodeboronation (loss of the boron group) that can occur at elevated temperatures.
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).
-
Causality: The aqueous base coordinates with the boronic acid to form an electron-rich boronate complex (Node E in the diagram). This increases the nucleophilicity of the organic group, accelerating the transmetalation step (Node C).
-
-
Heating & Self-Validating Monitoring: Heat the reaction to 90°C under a nitrogen atmosphere. Monitor via Thin Layer Chromatography (TLC) or LC-MS.
-
Validation: The reaction is self-validating through TLC tracking. The disappearance of the starting aryl halide spot and the emergence of a new, highly UV-active spot (due to the extended conjugation of the newly formed biaryl system) confirms successful reductive elimination (Node D).
-
-
Quenching & Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo for subsequent column chromatography.
References
Technical Guide: Synthesis and Application of 1,2-Benzisothiazole-3-Boronic Acids
Executive Summary
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster antipsychotics like Lurasidone (Latuda) and Ziprasidone . Despite its therapeutic value, the incorporation of this moiety via Suzuki-Miyaura cross-coupling is notoriously difficult. The corresponding boronic acids are prone to rapid protodeboronation and the sulfur-nitrogen (S-N) bond is susceptible to cleavage by strong nucleophiles.
This guide provides a validated technical roadmap for synthesizing, stabilizing, and coupling benzisothiazole boronic acids. It moves beyond standard protocols to address the specific electronic liabilities of this sulfur-nitrogen heterocycle.
Part 1: Structural Significance & Pharmacophore Analysis
The 1,2-benzisothiazole core consists of a benzene ring fused to an isothiazole ring. Its utility in drug design stems from its ability to act as a bioisostere for indole or benzothiophene, while offering unique H-bond acceptor properties via the nitrogen atom.
Electronic Liabilities
-
The "S-N" Weak Point: The S-N bond is polarized and relatively weak. Strong alkyllithium bases (e.g., n-BuLi) attack the sulfur atom, leading to ring opening and the formation of sulfanamides or thiophenols.
-
C-3 Instability: The C-3 position (adjacent to Nitrogen) is electron-deficient. Boronic acids at this position suffer from accelerated protodeboronation under aqueous basic conditions, a standard environment for Suzuki couplings.
Part 2: Synthetic Architectures
To access the boronic acid (or ester), one must navigate the stability trade-offs between Halogen-Metal Exchange and Transition Metal Catalysis .
Method A: Pd-Catalyzed Miyaura Borylation (The "Gold Standard")
This is the most reliable method for generating the C-3 boronate ester without compromising ring integrity.
Mechanism: Pd(0) undergoes oxidative addition into the C-Br bond, followed by transmetallation with bis(pinacolato)diboron (
Protocol 1: Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzisothiazole
-
Reagents:
-
3-Bromo-1,2-benzisothiazole (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst:
(3-5 mol%) — Chosen for its large bite angle and stability. -
Base: Potassium Acetate (KOAc) (3.0 equiv) — Anhydrous is critical.
-
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Charge a reaction vial with the bromide,
, KOAc, and catalyst under Argon. -
Add degassed dioxane.
-
Heat to 90°C for 4–12 hours. Monitor by HPLC (TLC is often misleading due to protodeboronation on silica).
-
Workup: Filter through Celite. Do not perform an aqueous workup with high pH, as this triggers hydrolysis and subsequent deboronation. Concentrate and purify via rapid column chromatography (neutral alumina is preferred over silica).
-
Method B: Knochel-Hauser Magnesiation (The "Low-Temp" Route)
Direct lithiation with n-BuLi causes ring destruction. However, Knochel-Hauser bases (TMPMgCl·LiCl) allow for directed magnesiation at C-3 (if unsubstituted) or halogen-magnesium exchange without ring opening.
Why this works: The bulky TMP (tetramethylpiperidide) base is kinetically active but thermodynamically controlled, and the Mg-C bond is more covalent (less reactive) than the Li-C bond, preserving the S-N motif.
Protocol 2: Direct Magnesiation
-
Cool a solution of 1,2-benzisothiazole in dry THF to -78°C .
-
Add TMPMgCl[1]·LiCl (1.1 equiv) dropwise.
-
Stir for 30 mins at -78°C.
-
Quench with
or . -
Warm to room temperature and quench with saturated
.
Decision Matrix: Synthesis Selection
Figure 1: Decision matrix for selecting the synthetic route. Note the critical warning regarding organolithium reagents.
Part 3: Stability & Handling (The MIDA Solution)
Benzisothiazole-3-boronic acid is chemically fragile. In the presence of water and base (Suzuki conditions), the C-B bond hydrolyzes to the boronate anion, which then undergoes protodeboronation to yield the unsubstituted benzisothiazole.
The Solution: MIDA Boronates To store this intermediate or couple it under slow-release conditions, convert the unstable boronic acid to a MIDA (N-methyliminodiacetic acid) boronate . The sp3-hybridized boron atom in the MIDA complex is immune to transmetallation and protodeboronation until "released" by mild aqueous base.
Protocol 3: Formation of Benzisothiazole MIDA Boronate
-
Reflux a mixture of the crude boronic acid (from Method B) or boronate ester (from Method A) with MIDA anhydride in Toluene/DMSO (10:1).
-
Water Removal: Use a Dean-Stark trap to drive the equilibrium.
-
Precipitation: The MIDA boronate usually precipitates upon cooling or addition of diethyl ether. These solids are stable on the benchtop for months.
Part 4: Cross-Coupling Methodologies
Coupling heteroaryl boronic acids containing both sulfur and nitrogen requires specialized catalytic systems. The S and N atoms can coordinate to Palladium, poisoning the catalyst (formation of stable Pd-heterocycle complexes).
Recommended Catalyst System:
-
Pre-catalyst: XPhos Pd G3 or G4 .
-
Why: The bulky biaryl phosphine ligand (XPhos) prevents the benzisothiazole nitrogen/sulfur from binding to the Pd center. The G3/G4 precatalysts ensure rapid initiation even at lower temperatures.
-
-
Base:
(0.5 M aqueous) or (anhydrous if hydrolysis is too fast). -
Solvent: THF/Water (4:1) or n-Butanol.
Experimental Workflow: Suzuki Coupling
Figure 2: Optimized workflow for Suzuki-Miyaura coupling of benzisothiazole boronates.
Quantitative Comparison of Methods
| Parameter | Method A: Miyaura Borylation | Method B: Knochel-Hauser | Direct n-BuLi Lithiation |
| Starting Material | 3-Bromo-1,2-benzisothiazole | 1,2-Benzisothiazole | 1,2-Benzisothiazole |
| Reagents | TMPMgCl·LiCl, | n-BuLi, Borate | |
| Temp | 80–100°C | -78°C to 0°C | -78°C |
| Yield (Boronate) | High (75-90%) | Moderate (50-65%) | 0% (Ring Opening) |
| Scalability | Excellent | Good | N/A |
| Stability | Pinacol ester is moderately stable | Acid is unstable | N/A |
Part 5: References
-
Vicario, J. L., et al. (2000). "Synthesis of 1,2-benzisothiazole derivatives." Journal of Organic Chemistry.
-
Knochel, P., et al. (2011). "Functionalization of Heterocycles using Knochel-Hauser Bases." Angewandte Chemie International Edition.
-
Burke, M. D., et al. (2007). "MIDA Boronates: A General Solution to Boronic Acid Instability." Journal of the American Chemical Society.[2]
-
Billingsley, K., & Buchwald, S. L. (2008).[3] "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." Journal of Organic Chemistry.
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry.
Sources
Solubility of benzo[d]isothiazol-5-ylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of Benzo[d]isothiazol-5-ylboronic Acid in Organic Solvents
Executive Summary
This technical guide addresses the solubility of benzo[d]isothiazol-5-ylboronic acid, a key building block in contemporary drug discovery and materials science. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document bridges this critical knowledge gap by providing a robust theoretical framework and detailed experimental protocols to empower researchers in determining its solubility. We delve into the molecular factors governing the solubility of arylboronic acids, present established methodologies for solubility assessment, and offer a structured approach for data interpretation and presentation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solution behavior to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of Benzo[d]isothiazol-5-ylboronic Acid and Its Solution Behavior
Benzo[d]isothiazol-5-ylboronic acid is a heterocyclic arylboronic acid of increasing interest in medicinal chemistry and organic synthesis. Its structural motif is found in a variety of biologically active molecules, and the boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The solubility of a reagent is a fundamental physical property that dictates its utility in a laboratory or industrial setting. For benzo[d]isothiazol-5-ylboronic acid, understanding its solubility in various organic solvents is paramount for:
-
Reaction Optimization: Ensuring the compound is sufficiently dissolved for homogeneous reaction kinetics, preventing poor conversions and side reactions.
-
Purification Strategies: Selecting appropriate solvent systems for crystallization, precipitation, and chromatographic separation.
-
Formulation Development: Creating stable and effective formulations for downstream applications, particularly in drug development.
Despite its importance, specific solubility data for benzo[d]isothiazol-5-ylboronic acid is not currently available in the peer-reviewed literature. This guide therefore provides the foundational knowledge and practical methodologies required to generate this crucial data.
Theoretical Framework: Factors Governing the Solubility of Arylboronic Acids
The solubility of any solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions in the crystal lattice and establishing new solute-solvent interactions.[1] For arylboronic acids like benzo[d]isothiazol-5-ylboronic acid, several key factors come into play.
Molecular Structure and Polarity
The benzo[d]isothiazole core is a fused heterocyclic system containing both sulfur and nitrogen atoms, imparting a degree of polarity and potential for specific interactions. The boronic acid group, -B(OH)₂, is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The overall solubility will be a balance between the relatively nonpolar aromatic scaffold and the polar boronic acid functional group.
Solvent-Solute Interactions
The principle of "like dissolves like" is a useful starting point.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in strong hydrogen bonding with the -B(OH)₂ group, promoting solubility.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, THF, DMF, DMSO): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions, which are generally effective at dissolving polar compounds.
-
Nonpolar Solvents (e.g., hexanes, toluene): These solvents are less likely to be effective at dissolving the polar benzo[d]isothiazol-5-ylboronic acid, as they cannot form strong interactions to overcome the crystal lattice energy.
The Boroxine Equilibrium
A unique characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium between the monomeric acid and the trimeric boroxine can significantly complicate solubility studies, as the two species possess different physical properties, including solubility.[2] The position of this equilibrium is influenced by the solvent, temperature, and the presence of water.[2] For instance, in nonpolar, aprotic solvents, the formation of the less polar boroxine may be favored.
Caption: Standard workflow for equilibrium solubility determination.
Protocol 1: Gravimetric Method
This is the simplest method but may be less accurate for sparingly soluble compounds. [3][4] Step-by-Step Methodology:
-
Preparation: Add an excess amount of benzo[d]isothiazol-5-ylboronic acid to a known volume (e.g., 10.0 mL) of the desired organic solvent in a sealed vial. "Excess" means that undissolved solid is clearly visible.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached. [5]3. Phase Separation: Allow the solid to settle. Carefully filter the supernatant through a syringe filter (0.22 µm) to remove all undissolved particles.
-
Analysis: Transfer a precise volume (e.g., 5.0 mL) of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.
-
Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen.
-
Drying: Place the evaporating dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes any residual solvent without decomposing the compound.
-
Calculation: The solubility (in g/L or mg/mL) is calculated from the mass of the dried solid and the volume of the filtrate analyzed.
Protocol 2: HPLC-UV Method
This method is highly accurate, requires less compound, and is suitable for a wide range of solubilities. It is the recommended approach for generating reliable data. [6] Step-by-Step Methodology:
-
Method Development:
-
Develop a reverse-phase HPLC method capable of resolving and quantifying benzo[d]isothiazol-5-ylboronic acid. A C18 column is often a good starting point. [6] * The mobile phase will typically consist of an aqueous buffer (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile or methanol. [7] * Identify the UV λmax for the compound to ensure maximum sensitivity.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent (in which it is highly soluble, e.g., DMSO or methanol).
-
Inject these standards into the HPLC system and record the peak area at the λmax.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.995).
-
-
Sample Preparation & Analysis:
-
Prepare saturated solutions as described in the Gravimetric Method (Steps 1-3).
-
Carefully dilute a known volume of the clear, saturated filtrate with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the peak area of the unknown sample and the equation from the calibration curve to determine the concentration in the diluted sample.
-
Multiply by the dilution factor to calculate the concentration in the original saturated solution. This is the equilibrium solubility.
-
Data Presentation and Interpretation
To facilitate comparison and use, solubility data should be presented in a clear, tabular format. As experimental data is generated, it can be populated into the following structure.
Table 1: Solubility of Benzo[d]isothiazol-5-ylboronic Acid in Various Organic Solvents at 25 °C (Hypothetical Data)
| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Polar Protic | Methanol | 5.1 | 32.7 | High | Data to be determined | Data to be determined |
| Ethanol | 4.3 | 24.5 | High | Data to be determined | Data to be determined | |
| Polar Aprotic | DMSO | 7.2 | 46.7 | High | Data to be determined | Data to be determined |
| DMF | 6.4 | 36.7 | High | Data to be determined | Data to be determined | |
| Acetonitrile | 5.8 | 37.5 | Moderate | Data to be determined | Data to be determined | |
| Acetone | 5.1 | 20.7 | Moderate | Data to be determined | Data to be determined | |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Moderate-Low | Data to be determined | Data to be determined | |
| Ethers | Diethyl Ether | 2.8 | 4.3 | Low | Data to be determined | Data to be determined |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 9.1 | Low | Data to be determined | Data to be determined |
| Chloroform | 4.1 | 4.8 | Low | Data to be determined | Data to be determined | |
| Aromatic | Toluene | 2.4 | 2.4 | Very Low | Data to be determined | Data to be determined |
| Aliphatic | n-Hexane | 0.1 | 1.9 | Insoluble | Data to be determined | Data to be determined |
Note: Polarity Index and Dielectric Constant values are from standard chemical reference sources.
Conclusion and Recommendations
While specific solubility data for benzo[d]isothiazol-5-ylboronic acid remains a gap in the scientific literature, this guide provides the necessary theoretical and practical framework for its determination. Based on the principles of solute-solvent interactions and the known behavior of analogous arylboronic acids, we anticipate higher solubility in polar aprotic and protic solvents (e.g., DMSO, DMF, Methanol) and lower solubility in nonpolar solvents (e.g., Toluene, Hexanes).
For researchers requiring precise and reliable data, the HPLC-UV method is strongly recommended due to its accuracy, sensitivity, and conservation of material. When conducting these experiments, meticulous temperature control and ensuring sufficient equilibration time are critical for obtaining thermodynamically valid solubility data. The protocols outlined herein provide a self-validating system for generating the high-quality data needed to advance research and development involving this important chemical entity.
References
Sources
- 1. Solubility - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. scribd.com [scribd.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Whitepaper: Benzo[d]isothiazol-5-ylboronic Acid in Advanced Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). Benzo[d]isothiazol-5-ylboronic acid has emerged as a highly specialized and valuable intermediate. By combining the unique electronic properties of the benzisothiazole core with the predictable reactivity of a boronic acid moiety, this compound serves as a premier electrophilic coupling partner for transition-metal-catalyzed cross-coupling reactions.
This whitepaper provides an in-depth physicochemical profile, mechanistic insights, and a self-validating experimental protocol designed for research scientists and drug development professionals.
Physicochemical Profiling & Structural Data
Understanding the foundational metrics of a building block is critical for precise stoichiometric calculations and predicting solubility profiles during synthesis. The table below consolidates the quantitative structural data for Benzo[d]isothiazol-5-ylboronic acid.
| Property | Specification |
| Chemical Name | Benzo[d]isothiazol-5-ylboronic acid |
| CAS Registry Number | 2086293-74-3[1] |
| Molecular Formula | C₇H₆BNO₂S[2] |
| Molecular Weight | 179.00 g/mol [2] |
| Core Scaffold | 1,2-Benzisothiazole |
| Reactive Moiety | Boronic acid [-B(OH)₂] at the 5-position[3] |
Mechanistic Insights: The Benzo[d]isothiazole Scaffold
As an application scientist, it is vital to understand why a specific scaffold is chosen rather than just how to use it.
Bioisosterism and Target Binding: The benzo[d]isothiazole core acts as a bioisostere for indole, benzothiophene, and benzofuran. However, the presence of the nitrogen-sulfur (N-S) bond fundamentally alters the electron density of the bicyclic system. The nitrogen atom serves as a potent hydrogen-bond acceptor, which is frequently leveraged to interact with the hinge region of kinases or the transmembrane pockets of G-protein-coupled receptors (GPCRs). Furthermore, the sulfur atom increases the lipophilicity (LogP) and polarizability of the molecule, often enhancing cell membrane permeability compared to its oxygen-containing analogs.
The 5-Position Vector: The placement of the boronic acid at the 5-position is highly deliberate. It provides a linear vector for extending the molecular scaffold without sterically hindering the N-S heteroatoms. This allows the benzisothiazole core to project into solvent-exposed regions or deep into hydrophobic pockets without clashing with the target protein's architecture.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The primary utility of Benzo[d]isothiazol-5-ylboronic acid lies in its ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system , ensuring that causality drives every experimental choice and that built-in checks prevent downstream failures.
Step 1: Reagent Assembly & Stoichiometry (Setup & Causality)
-
Action: Combine 1.0 equivalent of the target aryl halide (Ar-X), 1.2 equivalents of Benzo[d]isothiazol-5-ylboronic acid[3], and 3.0 equivalents of a mild base (e.g., K₂CO₃) in a microwave-safe reaction vial.
-
Causality: A 20% molar excess of the boronic acid compensates for potential protodeboronation (a side reaction where the C-B bond is cleaved by moisture). The base is critical for quaternizing the boron atom, converting it from a neutral, trigonal planar species to a negatively charged tetrahedral boronate complex. This activation is thermodynamically required to accelerate the transmetalation step.
-
Self-Validation: Confirm the integrity of the boronic acid prior to use via ¹H NMR; the presence of a broad singlet around 8.0–8.5 ppm (in DMSO-d₆) confirms intact B(OH)₂ protons, ensuring the reagent has not degraded into an unreactive boroxine anhydride.
Step 2: Solvent Selection & Degassing (Atmospheric Control)
-
Action: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Sparge the solvent system with Argon for 15 minutes.
-
Causality: The biphasic solvent system is a functional necessity: dioxane dissolves the lipophilic organic substrates, while water dissolves the inorganic base to facilitate boronate formation. Degassing is mandatory because ambient oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) peroxo species.
-
Self-Validation: A properly degassed solvent will not exhibit bubble formation upon heating. If the subsequent addition of the catalyst results in immediate black precipitation (palladium black), the degassing step has failed, and the active catalyst has aggregated.
Step 3: Catalyst Introduction & Heating (Execution)
-
Action: Add 0.05 equivalents (5 mol%) of Pd(dppf)Cl₂. Seal the vial and heat to 80°C for 4–12 hours.
-
Causality: Pd(dppf)Cl₂ is chosen as a robust pre-catalyst. The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which is geometrically required for the final reductive elimination step to occur efficiently.
-
Self-Validation: The reaction mixture should transition from a bright orange suspension to a deep red/brown homogeneous solution as the active Pd(0) species is generated. Monitor via LC-MS; the reaction is complete when the aryl halide peak completely disappears and the product mass (M+H) dominates the chromatogram.
Step 4: Quench & Purification (Workup)
-
Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
-
Causality: The basic aqueous wash serves a dual purpose: neutralizing the reaction and partitioning any unreacted boronic acid (as a water-soluble boronate) into the aqueous layer, effectively removing it from the organic product.
-
Self-Validation: Post-column Thin Layer Chromatography (TLC) should reveal a single UV-active spot. Final validation via ¹¹B NMR should show the complete absence of boron signals, confirming the successful removal of all starting materials.
Pathway Visualization
The following diagram illustrates the catalytic logic of the Suzuki-Miyaura coupling specifically tailored for Benzo[d]isothiazol-5-ylboronic acid, highlighting the critical role of base activation.
Figure 1: Suzuki-Miyaura catalytic cycle for Benzo[d]isothiazol-5-ylboronic acid cross-coupling.
References
1.[2] ChemicalBook. "Boronic acid, B-1,2-benzisothiazol-5-yl- | 2086293-74-3". URL: 2.[1] AA Blocks. "Product Index - AA Blocks: 2086293-74-3". URL: 3.[3] Ambeed. "Product Name Index - Ambeed.com". URL:
Sources
Synthesis pathways for 5-boronobenzo[d]isothiazole derivatives
Synthesis Pathways for 5-Boronobenzo[d]isothiazole Derivatives: A Technical Guide to Core Assembly and Catalytic Borylation
Strategic Context & Retrosynthetic Logic
The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for indole and benzisoxazole rings in the development of atypical antipsychotics (e.g., lurasidone fragments) and novel antimicrobial agents [1]. Functionalizing this core at the 5-position with a boronic acid or its pinacol ester (BPin) unlocks orthogonal reactivity, enabling late-stage Suzuki-Miyaura cross-coupling to construct extended, sterically demanding biaryl architectures.
From a retrosynthetic perspective, the de novo construction of a boronic acid directly on the heteroaromatic ring is often hindered by the poisoning of transition metal catalysts by the sulfur-nitrogen motif. Therefore, the most robust, scalable pathway relies on a two-stage approach:
-
Core Assembly: Oxidative cyclization to form the halogenated precursor, 5-bromobenzo[d]isothiazole (CAS 139037-01-7) [2].
-
Catalytic Borylation: Palladium-catalyzed Miyaura borylation to yield the boronate ester, followed by optional mild hydrolysis to the free boronic acid.
Fig 1: Stepwise synthetic pathway from fluorinated precursor to 5-boronobenzo[d]isothiazole.
Palladium-Catalyzed Miyaura Borylation: Mechanistic Causality
The conversion of 5-bromobenzo[d]isothiazole to its corresponding pinacol ester requires precise tuning of the catalytic microenvironment. As an Application Scientist, I cannot overstate the importance of selecting the correct base and ligand to prevent off-target reactions.
The Role of the Base (Chemoselectivity): The use of potassium acetate (KOAc) is non-negotiable in this workflow. If a stronger base such as K₂CO₃ or NaOH is utilized, the newly formed arylboronate ester will become activated (via formation of a reactive boronate complex) and undergo a subsequent transmetalation with the Pd(II) oxidative addition complex. This results in the formation of symmetric biaryl dimers (Suzuki homocoupling). KOAc is sufficiently basic to activate bis(pinacolato)diboron (B₂pin₂) for the initial transmetalation but too weak to activate the resulting aryl-BPin product [3].
The Role of the Ligand (Kinetic Acceleration): We utilize Pd(dppf)Cl₂ as the pre-catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle of approximately 99°. In the catalytic cycle, this wide angle forces the aryl and boryl groups on the Pd(II) center closer together, significantly lowering the activation energy barrier for the reductive elimination step—which is typically the rate-limiting step in C-B bond formation.
Fig 2: Pd-catalyzed Miyaura borylation cycle highlighting the critical transmetalation step.
Quantitative Data & Reaction Parameters
To ensure reproducibility across different scales, the following table summarizes the optimized stoichiometric and thermodynamic parameters for the borylation of the benzo[d]isothiazole core.
| Parameter | Optimized Choice | Mechanistic Rationale |
| Aryl Halide | 5-Bromobenzo[d]isothiazole (1.0 eq) | Commercial availability; optimal reactivity profile compared to the inert chloride. |
| Boron Source | B₂pin₂ (1.2 eq) | Highly stable; yields a robust pinacol ester resistant to spontaneous protodeboronation. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Large bite angle (99°) accelerates reductive elimination of the C-B bond. |
| Base | KOAc (3.0 eq) | Weak base prevents over-activation of the product, avoiding Suzuki homocoupling. |
| Solvent | Anhydrous 1,4-Dioxane | Optimal boiling point (101°C) and polarity for stabilizing the Pd transition states. |
Experimental Workflows (Self-Validating Protocols)
The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that the operator can verify the success of each intermediate stage before proceeding.
Protocol A: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole
-
Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.
-
Reagent Loading: Add 5-bromobenzo[d]isothiazole (2.14 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), and anhydrous KOAc (2.94 g, 30.0 mmol) to the flask.
-
Catalyst Addition: Inside an Argon-filled glovebox, add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.50 mmol).
-
Solvent Addition: Inject 40 mL of anhydrous, degassed 1,4-dioxane through a septum.
-
Reaction Execution: Heat the mixture to 90°C in an oil bath under vigorous stirring for 6 hours. The solution will transition from a red-orange suspension to a dark brown mixture.
-
QC Checkpoint 1 (TLC): Monitor consumption of the starting material via TLC (Hexanes:EtOAc 8:2). The product spot will exhibit strong UV activity and stain positive (blue/green) with phosphomolybdic acid (PMA).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (3 × 20 mL). Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, gradient 0-10% EtOAc in Hexanes).
-
QC Checkpoint 2 (Validation):
-
Yield: ~2.22 g (85%).
-
LC-MS: Target mass [M+H]⁺ = 262.1 m/z.
-
¹¹B NMR (CDCl₃): Confirm a sharp singlet at ~30.5 ppm, characteristic of an aryl-BPin ester.
-
Protocol B: Mild Hydrolysis to 5-Boronobenzo[d]isothiazole (Free Acid)
Note: The pinacol ester is often used directly in cross-coupling. Hydrolysis is only required if the free boronic acid is specifically mandated for downstream aqueous-phase biology assays.
-
Preparation: Dissolve the purified BPin ester (1.30 g, 5.0 mmol) in a 4:1 mixture of Acetone/Water (25 mL).
-
Oxidative Cleavage: Add Sodium Periodate (NaIO₄, 3.21 g, 15.0 mmol) and Ammonium Acetate (NH₄OAc, 1.15 g, 15.0 mmol). Stir at room temperature for 24 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove acetone. Extract the aqueous residue with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
QC Checkpoint 3 (Validation):
-
LC-MS: Target mass [M+H]⁺ = 180.0 m/z.
-
¹¹B NMR (DMSO-d₆): Confirm a shift from ~30.5 ppm to ~28.0 ppm, indicating the removal of the pinacol ligand and formation of the free boronic acid.
-
References
-
Ivanova, Y., et al. "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, 2024. URL:[Link]
-
Ishiyama, T., Murata, M., Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995. URL:[Link]
Methodological & Application
Application Note: Late-Stage Functionalization via Chan-Lam Coupling using Benzo[d]isothiazol-5-ylboronic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Standard Operating Protocol (SOP)
Scientific Background & Rationale
The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indoles and benzisoxazoles. It is a critical structural component in numerous biologically active molecules, including atypical antipsychotics (e.g., ziprasidone, lurasidone analogs), antimicrobial agents, and selective positive allosteric modulators for CNS targets[1].
Historically, appending this heterocycle to complex amine or phenol architectures required harsh Buchwald-Hartwig amination conditions, which rely on expensive palladium catalysts, strong bases, and elevated temperatures. The Chan-Lam coupling (or Chan-Evans-Lam coupling) offers a highly attractive, mild alternative[2]. By utilizing benzo[d]isothiazol-5-ylboronic acid as the aryl donor, researchers can achieve C–N and C–O bond formation at room temperature, open to the air, using inexpensive copper catalysis[3].
This application note details the mechanistic causality, optimized parameters, and self-validating protocols for the efficient cross-coupling of benzo[d]isothiazol-5-ylboronic acid with diverse nucleophiles.
Mechanistic Insights & Causality
To successfully optimize a Chan-Lam coupling, one must understand the underlying copper-mediated redox chemistry. The reaction is not a simple substitution; it is a multi-step oxidative coupling driven by atmospheric oxygen[3][4].
-
Precatalyst Formation: Copper(II) acetate coordinates with the amine/phenol nucleophile and an external ligand (typically pyridine) to form a stabilized Cu(II) complex. The acetate counterions are critical here, as they act as internal bases to deprotonate the nucleophile.
-
Transmetalation: The benzo[d]isothiazol-5-ylboronic acid undergoes transmetalation with the Cu(II) complex. This step is highly sensitive to steric hindrance and solvent polarity.
-
Oxidation to Cu(III): The resulting Cu(II)-aryl-amine complex is oxidized to a highly reactive Cu(III) intermediate. This oxidation is facilitated either by disproportionation with another Cu(II) center or directly by atmospheric oxygen[2].
-
Reductive Elimination: The Cu(III) species undergoes rapid reductive elimination, forging the new C–N or C–O bond and releasing the functionalized benzo[d]isothiazole product alongside a Cu(I) species[2].
-
Aerobic Regeneration: The terminal oxidant,
from ambient air, oxidizes the Cu(I) species back to Cu(II), closing the catalytic cycle[4].
Figure 1: Catalytic cycle of the Cu-catalyzed Chan-Lam cross-coupling reaction.
Experimental Design: The "Why" Behind the Reagents
Every reagent in this protocol is selected based on strict mechanistic causality:
-
Copper(II) Acetate (
): Chosen over halides ( , ) because the acetate ligand forms a six-membered transition state with the boronic acid, drastically accelerating transmetalation[3]. -
Pyridine (Base/Ligand): Acts dualistically. It neutralizes the acidic protons released during the reaction and coordinates to the copper center, preventing the precipitation of inactive copper oxides and tuning the redox potential for easier Cu(III) formation[2].
-
4Å Molecular Sieves: Critical for success. Ambient moisture drives a competing side-reaction: the protodeboronation or oxidative hydroxylation of the boronic acid into benzo[d]isothiazol-5-ol[4]. Sieves act as a water scavenger, ensuring the boronic acid is reserved strictly for cross-coupling.
-
Dichloromethane (DCM): A non-coordinating solvent that solubilizes the reagents without competing with the amine/pyridine for coordination sites on the copper center.
Quantitative Optimization Data
The following table summarizes the empirical optimization of the coupling between benzo[d]isothiazol-5-ylboronic acid and a standard secondary amine.
Table 1: Optimization of Reaction Conditions
| Entry | Copper Source | Base / Ligand | Solvent | Additive | Yield (%) | Causality / Observation |
| 1 | Pyridine (2.0 eq) | DCM | None | 45% | Sluggish turnover; protodeboronation observed due to ambient moisture. | |
| 2 | Pyridine (2.0 eq) | DCM | 4Å MS | 78% | 4Å MS scavenges water, suppressing phenol byproduct formation. | |
| 3 | Pyridine (2.0 eq) | DCM | 4Å MS | 92% | Stoichiometric Cu(II) accelerates Cu(III) formation, maximizing yield. | |
| 4 | TEA (2.0 eq) | MeOH | 4Å MS | 61% | Altered counterion and solvent polarity lead to competitive side reactions. | |
| 5 | Pyridine (2.0 eq) | DMF | 4Å MS | 35% | Strong coordinating solvent inhibits boronic acid transmetalation. |
Standard Operating Protocol: N-Arylation
This protocol is designed as a self-validating system . Visual cues are embedded to ensure the researcher can verify the reaction's progress in real-time.
Figure 2: Step-by-step experimental workflow for the Chan-Lam coupling protocol.
Step-by-Step Methodology
1. Preparation of the Reaction Vessel:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 500 mg of freshly activated 4Å molecular sieves.
-
Causality: Activation of sieves (heating to 300°C under vacuum) is mandatory to ensure maximum water absorption capacity.
2. Reagent Assembly:
-
Add the amine nucleophile (1.0 mmol, 1.0 eq) and benzo[d]isothiazol-5-ylboronic acid (1.5 mmol, 1.5 eq) to the flask.
-
Add anhydrous Dichloromethane (DCM) (10 mL) to achieve a 0.1 M concentration.
-
Add anhydrous Pyridine (2.0 mmol, 2.0 eq).
-
Finally, add Copper(II) acetate (
) (1.0 mmol, 1.0 eq). Note: While catalytic amounts (0.1 eq) can work, using stoichiometric copper often bypasses the rate-limiting aerobic oxidation step, ensuring complete conversion for highly functionalized drug-like scaffolds.
3. Reaction Initiation & Self-Validation:
-
Leave the flask open to the atmosphere. If utilizing a sealed system, equip the flask with an
balloon. -
Stir vigorously at room temperature (20–25 °C).
-
Validation Checkpoint 1 (0-15 mins): The mixture should transition from a pale blue suspension to a deep, homogeneous royal blue/green. This confirms the successful formation of the active
precatalyst and amine coordination.
4. Monitoring the Reaction:
-
Stir for 12–24 hours.
-
Validation Checkpoint 2 (4-12 hrs): As the catalytic cycle turns over, the color will shift to a dark brown or dark olive green. This indicates the presence of mixed Cu(I)/Cu(II)/Cu(III) species and successful transmetalation. Troubleshooting: If the reaction remains bright blue after 4 hours, transmetalation has failed—likely due to inactive boronic acid (anhydride formation) or steric clashes.
-
Monitor consumption of the starting amine via TLC (UV 254 nm) or LC-MS. The benzo[d]isothiazole moiety is highly UV-active, making product identification straightforward.
5. Workup and Purification:
-
Once complete, dilute the crude dark-brown mixture with an additional 10 mL of DCM.
-
Filter the suspension through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the Celite pad thoroughly with EtOAc (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (typically utilizing a Hexanes/EtOAc or DCM/MeOH gradient) to isolate the pure N-(benzo[d]isothiazol-5-yl)amine derivative.
Troubleshooting Common Issues
-
Issue: High levels of benzo[d]isothiazol-5-ol (Phenol byproduct).
-
Cause: Moisture in the reaction driving oxidative hydroxylation[4].
-
Solution: Ensure 4Å MS are freshly activated. Use anhydrous solvents.
-
-
Issue: Formation of biaryl homocoupling products.
-
Cause: Boronic acid reacting with itself via a Cu-mediated homocoupling pathway.
-
Solution: Slow the addition of the boronic acid using a syringe pump over 2 hours, or increase the equivalents of the amine nucleophile.
-
-
Issue: Incomplete conversion of the amine.
-
Cause: Insufficient oxidation of Cu(I) back to Cu(II), stalling the cycle[3].
-
Solution: Remove the septum entirely to increase ambient air exposure, or bubble dry air/
directly through the solvent for 5 minutes.
-
References
-
Organic Chemistry Portal: Chan-Lam Coupling. Organic Chemistry Portal. Available at:[Link]
-
Chan–Lam coupling. Wikipedia. Available at:[Link]
-
Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. Available at:[Link]
-
Synthesis of benzo[d]isothiazoles: an update. KU Leuven Lirias. Available at: [Link]
Sources
Application Note: Strategic Functionalization of Benzo[d]isothiazole via Boronic Acid Handles
Executive Summary
The benzo[d]isothiazole (BDI) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzothiophene in antipsychotics (e.g., Lurasidone, Ziprasidone) and antivirals. However, its functionalization is often bottlenecked by the lability of the isothiazole ring toward strong nucleophiles (ring-opening via N–S bond cleavage).
This guide details the boronic acid-mediated functionalization of the BDI core. Unlike traditional nucleophilic aromatic substitution (
-
Electrophilic Coupling: Reacting 3-halo-BDI with external boronic acids.
-
Nucleophilic Coupling (Reverse Polarity): Synthesizing and coupling BDI-3-boronates.
-
Direct C–H Functionalization: Iridium-catalyzed borylation of the benzenoid ring.
Strategic Reaction Map
The following decision tree illustrates the optimal synthetic pathways based on the desired substitution pattern.
Figure 1: Strategic decision tree for selecting the appropriate coupling methodology.
Method A: Standard Suzuki Coupling (Electrophilic BDI)
Target: C3-Aryl/Heteroaryl derivatives. Mechanism: Pd(0)-catalyzed cross-coupling of 3-halo-benzo[d]isothiazoles with aryl boronic acids.
Critical Considerations
-
Catalyst Selection: The sulfur atom in the BDI ring can act as a catalyst poison.[1] Bis-phosphine ligands like dppf or bulky monophosphines (XPhos) are required to prevent catalyst deactivation.
-
Base Sensitivity: Strong bases (e.g.,
) can trigger ring opening.[1] Carbonate bases ( , ) are preferred.
Protocol 1: Coupling of 3-Chlorobenzo[d]isothiazole
Reagents:
-
3-Chlorobenzo[d]isothiazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge a reaction vial with 3-chlorobenzo[d]isothiazole (169 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and
(41 mg, 0.05 mmol). -
Evacuate and backfill with
(3 cycles). -
Add degassed 1,4-dioxane (5 mL) and 2.0 M aq.
(1.5 mL). -
Heat to 90 °C for 4–6 hours. Note: Monitor by LCMS.[1] The chloride is less reactive than the bromide; if conversion is slow, increase temp to 100 °C.[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hex/EtOAc).
Method B: Reverse Polarity (Nucleophilic BDI)
Target: Coupling electron-poor aryl halides or complex heterocycles to the BDI core. Challenge: BDI-3-boronic acids are prone to protodeboronation (loss of the boron handle) due to the electron-withdrawing nature of the adjacent C=N bond. Solution: Use the Pinacol Ester (Bpin) , which is significantly more stable than the free acid.[1]
Protocol 2: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole
Warning: Do not use n-BuLi/Lithiation for this synthesis.[1] Direct lithiation at C3 often leads to ring cleavage (N-S bond attack). The Miyaura borylation described below is the safest route.
Reagents:
-
3-Bromobenzo[d]isothiazole (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Catalyst:
(3-5 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv) – Anhydrous is critical.
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Combine 3-bromobenzo[d]isothiazole (214 mg, 1.0 mmol),
(280 mg, 1.1 mmol), KOAc (294 mg, 3.0 mmol), and catalyst (41 mg) in a dry pressure tube.[1] -
Add anhydrous dioxane (5 mL) under
. -
Heat at 90 °C for 2–4 hours.
-
QC Check: Filter a small aliquot through Celite and check by
NMR. Look for the disappearance of the C4-H doublet shift characteristic of the bromide. -
Isolation: Filter through a Celite pad, wash with EtOAc, and concentrate.[1] The resulting Bpin ester is stable enough for silica chromatography (rapid elution) but is best used crude in the next step to minimize hydrolysis.
Method C: C–H Activation (Benzenoid Functionalization)
Target: Late-stage introduction of handles at C4–C7 positions. Mechanism: Iridium-catalyzed C–H borylation controlled by steric hindrance.
Regioselectivity Rules[1]
-
Unsubstituted BDI: Borylation occurs preferentially at C4 (most acidic) and C7 (sterically accessible).
-
C3-Substituted BDI: If C3 is substituted (e.g., with an aryl group), borylation is directed to C5 or C6 to avoid steric clash with the C3 substituent and the N/S heteroatoms.[1]
Protocol 3: Ir-Catalyzed C–H Borylation
Reagents:
-
Benzo[d]isothiazole substrate (1.0 equiv)
- (1.0 equiv)
-
Catalyst Precursor:
(1.5 mol%) -
Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)
-
Solvent: THF or MTBE (anhydrous)
Procedure:
-
In a glovebox or under strict
, prepare a stock solution of the catalyst: Mix (10 mg) and dtbpy (8 mg) in THF (2 mL). The solution should turn dark brown. -
Add the catalyst solution to a mixture of the BDI substrate (1.0 mmol) and
(1.0 mmol). -
Heat at 60–80 °C in a sealed tube for 16 hours.
-
Workup: Evaporate volatiles. The residue is usually pure enough for subsequent Suzuki coupling.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Method A) | Sulfur poisoning of Pd. | Switch to high-activity catalysts: Pd(OAc)₂/SPhos or Pd-PEPPSI-IPr . Increase loading to 10 mol%. |
| Ring Opening | Base is too strong or nucleophilic.[1] | Replace hydroxide/alkoxide bases with |
| Protodeboronation | BDI-3-boronic acid is unstable. | Use the Pinacol Ester (Method B). Add water only after the catalyst is active.[1] Use anhydrous conditions for the borylation step.[1] |
| Homocoupling (Ar-Ar) | Oxygen in the system.[2][3][4] | Rigorous degassing is essential.[1] Sparge solvents with Argon for 15 mins before use. |
Data Summary: Reactivity Profile
| Position | Reactivity (S_NAr) | Reactivity (Suzuki) | Recommended Strategy |
| C3 | High (Cl/Br displacement) | Excellent | Method A (Electrophilic) |
| C4 | Low | Good | Method C (C-H Borylation) |
| C5/C6 | Very Low | Moderate | Pre-functionalized building blocks |
| C7 | Low | Good | Method C (C-H Borylation) |
References
-
Suzuki Coupling on Heterocycles: CN102040563A - Preparation method for 3-aryl benzo[d]isothiazole. (Describes Pd-catalyzed coupling of 3-halo-BDI).
-
Miyaura Borylation of Fused Systems: Molander, G. A., et al. "Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides."[1] Journal of Organic Chemistry. (General protocol adapted for BDI).
-
Ir-Catalyzed C-H Borylation: Regioselective C–H Functionalization of 2,1,3-Benzothiadiazole. (Analogous system showing C4/C7 selectivity).
-
Lithiation Risks: Lithiation of five-membered heteroaromatic compounds. (Details ring cleavage risks of isothiazoles).
-
General BDI Synthesis: Synthesis of benzo[d]isothiazoles: an update. (Review of scaffold stability and formation).
Sources
Reagents for esterification of benzo[d]isothiazol-5-ylboronic acid
Application Note: Reagents and Protocols for the Esterification of Benzo[d]isothiazol-5-ylboronic Acid
Part 1: Strategic Overview & Rationale
Benzo[d]isothiazol-5-ylboronic acid is a high-value intermediate in the synthesis of antipsychotics (e.g., Lurasidone analogs) and antimicrobials.[1] However, like many heterocyclic boronic acids, it suffers from two primary liabilities:
-
Protodeboronation: The electron-deficient nature of the benzo[d]isothiazole ring facilitates facile C-B bond cleavage under aqueous basic conditions.
-
Boroxine Formation: Spontaneous dehydration leads to variable mixtures of the free acid and its trimeric anhydride (boroxine), complicating stoichiometry calculations in Suzuki-Miyaura couplings.[1]
The Solution: Esterification.[2] Converting the free acid to a boronate ester (Pinacol or MIDA) locks the stoichiometry, enhances solubility in organic solvents, and permits purification via silica gel chromatography.[1]
Reagent Decision Matrix
| Feature | Pinacol Ester (Bpin) | MIDA Boronate (BMIDA) | Neopentyl Glycol Ester |
| Primary Reagent | Pinacol (2,3-dimethyl-2,3-butanediol) | 2,2-Dimethyl-1,3-propanediol | |
| Stability | High (Thermal/Hydrolytic) | Very High (Air/Chromatography stable) | Moderate |
| Reactivity | Direct use in coupling | Requires slow-release hydrolysis | Direct use |
| Atom Economy | Good | Poor (High MW ligand) | Good |
| Use Case | Immediate coupling; Scale-up | Iterative synthesis; Long-term storage | Cost-sensitive scale-up |
Part 2: Detailed Protocols
Protocol A: Thermodynamic Pinacol Esterification (Standard)
Best for: Rapid derivatization for immediate use or bulk scale-up.[1]
Mechanism:
The reaction is an equilibrium process driven by the removal of water.
Reagents:
-
Benzo[d]isothiazol-5-ylboronic acid (1.0 equiv)[1]
-
Pinacol (1.1 equiv)[1]
-
Anhydrous
(2.0–5.0 equiv) or Molecular Sieves (4Å)[1] -
Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Charge: In a flame-dried round-bottom flask under Nitrogen (
), suspend Benzo[d]isothiazol-5-ylboronic acid (10 mmol) in anhydrous DCM (50 mL, 0.2 M). -
Addition: Add Pinacol (11 mmol, 1.30 g). The mixture may remain a suspension.
-
Dehydration: Add anhydrous
(2.5 g). This acts as the thermodynamic sink, driving the equilibrium to the right. -
Reaction: Stir vigorously at Room Temperature (25 °C) for 12–18 hours.
-
Note: Avoid refluxing in toluene (Dean-Stark) unless necessary, as the isothiazole N-S bond can be sensitive to prolonged thermal stress in the presence of trace impurities.[1]
-
-
Work-up: Filter the mixture through a pad of Celite to remove the hydrated
. Wash the pad with DCM. -
Isolation: Concentrate the filtrate in vacuo. The resulting solid is typically
pure. -
Purification (Optional): If hydrolysis is observed, recrystallize from Hexanes/EtOAc. Avoid silica chromatography for Bpin esters if possible, as they can degrade; if necessary, add 1%
to the eluent.[1]
Protocol B: MIDA Boronate Formation (Advanced)
Best for: Complex multi-step synthesis, purification of impure boronic acids, or library storage.[1]
Mechanism: MIDA boronates form a sp3-hybridized boron center, rendering the complex unreactive to transmetallation.[1] This allows the molecule to survive subsequent chemical transformations (e.g., oxidations, reductions) that would otherwise destroy a Bpin ester.[1]
Reagents:
-
Benzo[d]isothiazol-5-ylboronic acid (1.0 equiv)[1]
-
MIDA Anhydride (1.5 equiv) [Preferred over MIDA acid for milder conditions][1]
-
Solvent: THF or Dioxane
Step-by-Step Methodology (MIDA Anhydride Method):
-
Preparation: In a reaction vial, combine the boronic acid (1.0 mmol) and MIDA Anhydride (1.5 mmol).
-
Solvation: Add anhydrous THF (5 mL).
-
Reaction: Heat the mixture to 60 °C for 4–6 hours. The MIDA anhydride acts as both the reagent and the water scavenger, preventing the need for Dean-Stark azeotropic removal.
-
Work-up: Cool to room temperature. Dilute with Acetone or EtOAc.
-
Purification: The reaction mixture can often be passed directly through a short silica plug. Elute with
(to remove non-polar impurities) followed by Acetone (to elute the MIDA boronate).[1] -
Crystallization: MIDA boronates are highly crystalline. Recrystallize from Acetone/Water or MeCN/Et2O.
Part 3: Visualization & Logic
Workflow Diagram: Synthesis & Application
Caption: Decision workflow for esterification. Pinacol esters are favored for direct coupling, while MIDA boronates enable chromatographic purification and long-term stability.[1]
Part 4: Quality Control & Validation (Self-Validating System)
To ensure the protocol has worked, rely on NMR Spectroscopy rather than Mass Spectrometry alone (as esters can hydrolyze in MS sources).[1]
| Marker | Starting Material (Free Acid) | Product (Pinacol Ester) | Interpretation |
| Absent | Singlet | Integration of this peak vs. aromatic protons confirms conversion.[1] | |
| Broad singlet (variable) | Absent | Disappearance of OH indicates successful dehydration. | |
| A slight downfield shift is typical for esterification; sharpening of the peak is often observed.[1] |
Troubleshooting:
-
Issue: Incomplete conversion.
-
Fix: Add 10% more dehydrating agent (
) or switch to Molecular Sieves 4Å.[1] Water removal is the limiting factor. -
Issue: Degradation on Silica.
-
Fix: For Bpin esters, deactivate silica with 1% Triethylamine.[1] For MIDA, use Acetone/Et2O gradients.[1]
References
-
General Pinacol Esterification
-
MIDA Boronate Protocols (MIDA Anhydride)
-
Purification of Boronic Esters
-
Benzo[d]isothiazole Chemistry
Sources
Scalable synthesis of benzo[d]isothiazol-5-ylboronic acid intermediates
Executive Summary & Strategic Rationale
Benzo[d]isothiazole scaffolds are critical pharmacophores in modern medicinal chemistry, serving as core structures in atypical antipsychotics (e.g., Ziprasidone, Lurasidone) and emerging kinase inhibitors. The introduction of a boronic acid/ester functionality at the C5 position (Benzo[d]isothiazol-5-ylboronic acid ) unlocks a versatile entry point for late-stage diversification via Suzuki-Miyaura cross-couplings.[]
However, the scale-up of this intermediate presents specific challenges:
-
Regioselectivity: Direct electrophilic halogenation of the benzo[d]isothiazole core often favors the C3 or C7 positions, making C5 access difficult without de novo ring construction.[2]
-
Ring Stability: The N–S bond in the isothiazole ring is susceptible to reductive cleavage under harsh metallation conditions (e.g., n-BuLi at ambient temperatures).[2]
-
Scalability: Cryogenic lithiation routes are energy-intensive and hazardous at kilogram scales.[][2]
This Application Note defines a scalable, non-cryogenic two-step protocol:
-
De Novo Ring Construction: Metal-free oxidative cyclization of 2-fluoro-5-bromobenzaldehyde.
-
Palladium-Catalyzed Borylation: A robust Miyaura coupling using bis(pinacolato)diboron to generate the stable pinacol ester, with optional hydrolysis to the free acid.[2][3]
Retrosynthetic Analysis & Workflow
The following logic map illustrates the chosen pathway, prioritizing atom economy and safety over shorter, lower-yielding routes.
Figure 1: Strategic workflow for the synthesis of benzo[d]isothiazol-5-ylboronic acid. The route utilizes commercially available 2-fluoro-5-bromobenzaldehyde to bypass regioselectivity issues.[]
Detailed Protocols
Step 1: Synthesis of 5-Bromobenzo[d]isothiazole
Rationale: This method utilizes an oxidative condensation between elemental sulfur and ammonia.[] It is superior to the oxidative cyclization of 2-mercaptobenzaldehydes because it avoids handling foul-smelling thiols and uses stable, cheap precursors.[]
Reagents & Materials:
-
2-Fluoro-5-bromobenzaldehyde (1.0 equiv)[]
-
Elemental Sulfur (
) (1.5 equiv) -
Aqueous Ammonia (25-28%
) (5.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) – chosen for high solubility of sulfur and high boiling point.
Protocol:
-
Setup: Charge a jacketed glass reactor (equipped with an overhead stirrer and reflux condenser) with 2-Fluoro-5-bromobenzaldehyde (100 g, 0.49 mol) and elemental sulfur (23.6 g, 0.74 mol).
-
Solvation: Add DMSO (500 mL, 5 vol). Stir at ambient temperature until a slurry is formed.
-
Ammonia Addition: Add aqueous ammonia (150 mL) slowly. Note: Mild exotherm may occur.[][2]
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
IPC (In-Process Control):[] Monitor by HPLC/TLC for the disappearance of the aldehyde peak. Target < 2% starting material.
-
-
Quench & Workup: Cool the reaction mass to 20°C. Pour slowly into ice-water (2 L) with vigorous stirring. The product will precipitate as a solid.
-
Filtration: Filter the precipitate. Wash the cake with water (
mL) to remove DMSO and inorganic salts. -
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if purity is <95%.
-
Expected Yield: 75–85 g (75–80%).
-
Appearance: Off-white to pale yellow solid.[]
-
Step 2: Scalable Miyaura Borylation
Rationale: Palladium-catalyzed coupling with bis(pinacolato)diboron (
Reagents & Materials:
-
5-Bromobenzo[d]isothiazole (from Step 1) (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) -
Potassium Acetate (KOAc) (3.0 equiv) – Anhydrous is critical.
-
Catalyst:
(0.03 equiv / 3 mol%) -
Solvent: 1,4-Dioxane (degassed) or 2-MeTHF (Green alternative).
Protocol:
-
Inertion: Purge the reactor with Nitrogen (
) for 15 minutes. -
Charging: Add 5-Bromobenzo[d]isothiazole (50 g, 0.23 mol),
(65 g, 0.25 mol), and KOAc (68 g, 0.69 mol). -
Solvent Addition: Add degassed 1,4-Dioxane (500 mL). Stir to suspend.
-
Catalyst Addition: Add
(5.6 g). Note: The solution typically turns dark red/brown.[] -
Reaction: Heat to 90–95°C for 4–6 hours.
-
IPC:[] Monitor by HPLC.[] The bromide starting material should be consumed. Caution: Prolonged heating can lead to protodeboronation (formation of benzo[d]isothiazole).
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Isolation: Triturate the residue with cold n-Heptane or Hexanes to precipitate the boronate ester.[] Filter and dry.[]
-
Target Product: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole.[]
-
Expected Yield: 48–54 g (80–90%).
-
(Optional) Hydrolysis to Free Boronic Acid:
If the free acid is required: Treat the pinacol ester with Sodium Periodate (
Process Data & Safety Parameters
| Parameter | Step 1: Ring Closure | Step 2: Borylation |
| Limiting Reagent | 2-Fluoro-5-bromobenzaldehyde | 5-Bromobenzo[d]isothiazole |
| Temperature | 90°C | 90–95°C |
| Time | 12–16 Hours | 4–6 Hours |
| Critical Safety | Pd residues.[][4][5][6] Heavy metal waste.[] | |
| Critical Quality Attribute | Regioisomer purity (N/A by design) | Protodeboronation (< 2%) |
| Green Chemistry | DMSO/Water solvent system | 2-MeTHF can replace Dioxane |
Mechanism of Action (Step 1)
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic aromatic substitution (
Figure 2: Mechanistic pathway for the metal-free synthesis of the benzo[d]isothiazole core.
Troubleshooting & Self-Validation
-
Issue: Low Yield in Step 1.
-
Cause: Loss of Ammonia at high temperature.[]
-
Fix: Use a sealed pressure vessel or refresh ammonia charge after 4 hours.[] Ensure efficient reflux.
-
-
Issue: "Stalled" Borylation (Step 2).
-
Cause: Catalyst poisoning by sulfur traces carried over from Step 1.[]
-
Fix: Ensure Step 1 product is thoroughly washed with water and recrystallized.[] Sulfur is a potent Pd-poison.[]
-
-
Issue: Protodeboronation (Product converts to benzo[d]isothiazole).
-
Cause: Reaction time too long or base too strong.[]
-
Fix: Stop reaction immediately upon consumption of bromide.[] Do not "soak" overnight.[] Use KOAc (weak base) strictly; avoid
or .
-
References
-
Synthesis of Benzo[d]isothiazoles (Review)
-
Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update."[7] Arkivoc, 2024.
-
-
Metal-Free Ring Closure (Wang Method)
-
Wang, M. et al. "Ammonium sulfate and elemental sulfur: a simple and efficient synthesis of benzo[d]isothiazoles."[7] Organic & Biomolecular Chemistry, 2012.
-
-
Miyaura Borylation Conditions
-
Benzo[d]isothiazole Building Blocks
-
ChemScene Product Data: Benzo[d]isothiazol-5-ylboronic acid analogs.[][2]
-
Sources
Troubleshooting & Optimization
Technical Guide: Purification & Handling of Benzo[d]isothiazol-5-ylboronic Acid
Executive Summary
Benzo[d]isothiazol-5-ylboronic acid is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery targeting kinases and GPCRs. However, its electron-deficient heterocyclic core makes it uniquely challenging. Unlike simple phenylboronic acids, this scaffold is prone to rapid protodeboronation (cleavage of the C-B bond) under basic conditions and irreversible adsorption onto silica gel due to Lewis acid-base interactions.
This guide provides a self-validating troubleshooting framework and specific protocols to maximize recovery and purity.
Diagnostic Troubleshooting (Q&A)
Q1: My crude NMR shows significant amounts of benzo[d]isothiazole (the de-borylated arene). What is happening? Diagnosis: You are observing Protodeboronation .[1][2][3] Mechanism: The benzo[d]isothiazole ring is electron-deficient. Under the basic conditions typically used for workup (or Suzuki couplings), the boronate species forms a "ate" complex. If the temperature is too high or the base too strong, the C-B bond cleaves, releasing the stable heteroarene. Corrective Action:
-
Avoid Strong Bases: Switch from hydroxides (NaOH/KOH) to milder bases like
or .[1] -
Temperature Control: Never heat the crude mixture above 40°C during concentration.
-
Workup pH: Acidify the workup carefully to pH 5-6 immediately. Do not leave the compound in a basic aqueous layer for extended periods.
Q2: The compound streaks aggressively on TLC and is retained on the silica column despite using polar eluents.
Diagnosis: Lewis Acid-Base Interaction (Chemisorption).
Mechanism: The empty p-orbital of the boron atom acts as a Lewis acid, coordinating tightly with the Lewis basic silanol groups (
-
Immediate Fix: Use Protocol A (Boric Acid-Doped Silica) . This saturates the silanol sites, allowing your product to elute freely.
-
Alternative: Convert to the pinacol ester (Protocol C ), which sterically protects the boron atom.
Q3: The isolated solid is a "sticky" gum rather than a powder, and the melting point is broad. Diagnosis: Boroxine Formation (Dehydration). Mechanism: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is an equilibrium process driven by vacuum drying. Corrective Action:
-
Recrystallization: Recrystallize from a mixture of water/acetone or water/acetonitrile. The water pushes the equilibrium back to the monomeric boronic acid form.
-
Storage: Store under controlled humidity or accept the boroxine content (it often reacts identically in cross-couplings).
Decision Matrix: Selecting the Right Purification Strategy
The following workflow illustrates the decision process based on crude purity and downstream application.
Figure 1: Decision matrix for purification workflows. Select the path based on impurity profile and stability.
Detailed Technical Protocols
Best for: Removing non-polar impurities without mass loss due to silica adsorption.
Rationale: Adding boric acid (
-
Preparation of Eluent: Prepare your standard eluent (e.g., DCM/MeOH 95:5). Add 1% (v/v) of Acetic Acid if the compound is stable to acid.
-
Column Packing:
-
Dissolve boric acid in MeOH (approx. 10% w/w relative to the silica you intend to use).
-
Mix this solution with the dry silica gel.
-
Remove the solvent under vacuum (rotavap) until the silica is a dry, free-flowing powder again.
-
Pack the column with this "doped" silica.
-
-
Elution: Load your crude sample (dissolved in minimal DCM/MeOH) and elute normally.
-
Result: The boronic acid will elute as a compact band rather than a streak.
Best for: Isolating high-purity boronic acid from complex "tarry" mixtures.
Rationale: Boronic acids form highly crystalline, tetrahedral "ate" complexes with diethanolamine. These precipitate from non-polar solvents, leaving impurities in solution. The complex is then hydrolyzed back to the free acid.
Step 1: Formation
-
Dissolve crude benzo[d]isothiazol-5-ylboronic acid (1 eq) in minimal THF or Et2O.
-
Add diethanolamine (1.1 eq).
-
Stir at room temperature for 1-2 hours.
-
The DEA adduct will precipitate as a white solid.
-
Filter, wash with cold Et2O, and dry.
Step 2: Hydrolysis (Release)
-
Suspend the DEA adduct in a biphasic mixture of EtOAc and 1M HCl (or saturated
if acid-sensitive). -
Stir vigorously until the solid dissolves.
-
Separate the organic layer (contains the pure boronic acid).
-
Wash with brine, dry over
, and concentrate.
Best for: Long-term storage or if the free acid is too unstable.
Rationale: Pinacol esters are significantly more stable to protodeboronation and chromatography than free acids.
-
Combine crude boronic acid (1 eq) with pinacol (1.1 eq) and
(2 eq) in DCM or THF. -
Stir at room temperature for 4–12 hours.
-
Filter off the
and concentrate. -
Purification: The resulting pinacol ester can be purified on standard silica gel (using Hexane/EtOAc gradients) with minimal streaking.
Quantitative Comparison of Methods
| Method | Purity Potential | Yield Recovery | Time Required | Suitability for Benzo[d]isothiazole |
| Recrystallization | High (>98%) | Moderate (50-70%) | Low (<4 hrs) | Good (if impurities differ significantly in solubility) |
| Standard Silica | Low (Streaking) | Low (<40%) | Medium | Poor (Avoid unless doped) |
| Doped Silica | Medium (>90%) | High (80-90%) | Medium | Excellent (Prevents adsorption) |
| DEA Adduct | Very High (>99%) | High (70-85%) | High (2 steps) | Best for critical purity |
References
-
General Purification of Boronic Acids
- Study: "Purification of boronic acids by recrystallization and chrom
-
Source:
-
Protodeboronation Mechanisms
- Study: "Protodeboronation of (Hetero)
-
Source:
-
Boric Acid Doped Silica
-
Technique: "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters."[4]
-
Source:
-
-
DEA Adduct Strategy
-
Method: "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes."[3]
-
Source:
-
Sources
Solving low reactivity of heteroaryl boronic acids in cross-coupling
Ticket ID: #HB-CROSS-COUPLING-001 Subject: Troubleshooting Low Reactivity & Instability in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist
The Diagnostic Matrix
Before altering your conditions, identify the specific failure mode. Heteroaryl boronic acids fail for distinct mechanistic reasons compared to standard aryl substrates.
| Symptom | Observation (LCMS/NMR) | Root Cause | Recommended Fix |
| The "Phantom" Reagent | Halide remains untouched. Boronic acid is gone. Product: Ar-H (Protodeboronated).[1][2] | Rapid Protodeboronation. The C-B bond hydrolyzes faster than the transmetallation step. | Switch to MIDA Boronates (Slow Release) or use Anhydrous Conditions (TMSOK). |
| The "Stalled" Catalyst | Halide remains. Boronic acid remains (or degrades slowly). Catalyst turns black/precipitates. | Catalyst Poisoning. Heteroatoms (N, S) coordinate to Pd, shutting down the cycle. | Increase Ligand:Pd ratio (2:1 or higher). Switch to bulky Buchwald Precatalysts (e.g., XPhos Pd G4). |
| The "Lazy" Coupling | Halide remains. Boronic acid remains. No background reaction. | Electronic Deactivation. Electron-deficient rings (e.g., Pyridine, Pyrimidine) resist transmetallation. | Add Cu(I) or Cu(II) salts to facilitate transmetallation (Liebeskind-Srogl effect). |
| The Homocoupling | Product: Ar-Ar (Boronic acid dimer). Halide remains. | Oxygen Contamination. Pd(II) is not reducing to Pd(0), or re-oxidizing. | Degas solvents vigorously (Sparging > Sonication). |
Deep Dive: The Protodeboronation Trap
The most common failure mode for heteroaryl boronic acids (especially 2-pyridyl, 2-thiazolyl, and 2-oxazolyl systems) is protodeboronation .
The Mechanism
In basic aqueous media (standard Suzuki conditions), the boronic acid forms a boronate "ate" complex.[3] While this species is required for transmetallation, it is also highly susceptible to protonolysis by water. If the heteroaryl ring is electron-deficient (like pyridine), it stabilizes the negative charge on the carbon during cleavage, accelerating decomposition.
The "Race Condition"
Success depends on winning a race: Transmetallation (k_trans) must be faster than Protodeboronation (k_proto) .
Figure 1: The kinetic competition between productive coupling and destructive hydrolysis. For 2-heteroaryl systems, the red path is often kinetically favored.
Solution Protocols
Protocol A: The "Slow Release" Method (MIDA Boronates)
Best for: 2-Pyridyl, Vinyl, and unstable Heterocycles.[4] Logic: MIDA boronates are stable to hydrolysis.[5][6] Under specific conditions, they hydrolyze slowly, keeping the concentration of the active (unstable) boronic acid low. This prevents the "accumulation" of the boronate anion, minimizing protodeboronation [1][2].
Reagents:
-
Heteroaryl MIDA boronate (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR XPhos Pd G4 (2-5 mol%)
-
Base: K₃PO₄ (anhydrous, 7.0 equiv) — Crucial: The phosphate acts as the slow-release trigger.
-
Additive: Cu(OAc)₂ (0.5 equiv) — Optional but recommended for 2-pyridyls.
-
Solvent: DMF/IPA (4:1) or Dioxane/H₂O (5:1).
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, Aryl Halide, Base, and Catalyst.
-
Solvent: Add the solvent mixture.[5][7][8] (If using Cu(OAc)₂, add it here).[4]
-
Degas: Sparge with Argon for 10 minutes.
-
Heat: Seal and heat to 100°C .
-
Note: MIDA hydrolysis is temperature-dependent. Do not run below 80°C, or the free boronic acid will never release.
-
-
Monitor: Check LCMS at 2 hours. If SM remains, continue heating. The reaction acts like a "syringe pump" addition of boronic acid.
Protocol B: The Anhydrous "Flash" Coupling
Best for: Substrates sensitive to any water or base hydrolysis. Logic: By removing water entirely and using a silanolate base (TMSOK), you bypass the hydrolytic pathway. The silanolate activates the boronate ester directly [3].
Reagents:
-
Heteroaryl Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(dba)₂ / XPhos (or XPhos Pd G3).
-
Base: Potassium Trimethylsilanolate (TMSOK ) (2.0 equiv).
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step:
-
Glovebox/Schlenk: This reaction is water-sensitive.
-
Mix: Combine Halide, Boronate, and Catalyst in the vial.
-
Base Addition: Add solid TMSOK.
-
Solvent: Add anhydrous solvent.
-
Reaction: Stir at Room Temperature to 60°C.
-
Insight: TMSOK makes the boronate extremely nucleophilic. These reactions often complete in <30 minutes.
-
Troubleshooting Catalyst Poisoning
Heterocycles (pyridines, thiazoles, imidazoles) are excellent ligands. They will compete with your phosphine for the Palladium center.
The Fix: Buchwald Precatalysts (G3/G4) Do not mix Pd(OAc)₂ + Ligand in situ for these difficult substrates. The formation of the active Pd(0)L₁ species is inefficient in the presence of coordinating heterocycles.
-
Use: XPhos Pd G4 or SPhos Pd G4.
-
Why: These precatalysts contain the ligand already pre-ligated in a 1:1 ratio. They activate rapidly upon exposure to base, flooding the solution with the active catalytic species before the heteroaryl substrate can sequester the palladium [4].
Frequently Asked Questions (FAQs)
Q: Why does my 2-pyridineboronic acid yield <10% product even with MIDA? A: 2-Pyridyl boronates are exceptionally sluggish in transmetallation due to the electron-deficient ring. Even if you stop protodeboronation, the Pd cycle stalls.
-
Fix: Add Cu(OAc)₂ or CuCl (10-50 mol%). Copper facilitates the transfer of the pyridyl group to Palladium (the "Copper Effect") [1].
Q: Can I use K₂CO₃ instead of K₃PO₄ for MIDA couplings? A: Generally, no . The hydrolysis rate of the MIDA backbone is tuned to the basicity of K₃PO₄ (pH ~11-12). Carbonates may be too weak (slow release is too slow) or too strong (rapid dumping of boronic acid), depending on the solvent system. Stick to the K₃PO₄ protocol first.
Q: My catalyst turns black immediately upon heating. What happened? A: "Palladium Black" formation indicates ligand dissociation and Pd aggregation. Your heteroaryl substrate likely displaced the phosphine.
-
Fix: Switch to a bulkier ligand (e.g., tBuXPhos or BrettPhos ) that binds more tightly to Pd, or increase the Ligand:Pd ratio to 2:1 or 3:1.
References
-
Gillis, E. P., & Burke, M. D. (2007).[9] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][10][11] Journal of the American Chemical Society.[1][12] Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.[1][12] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[12][13] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[12][13] Journal of the American Chemical Society.[1][12] Link
-
Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies on the Base-Promoted Cross-Coupling of Silanolates. Journal of the American Chemical Society.[1][12] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. escholarship.org [escholarship.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Benzisothiazole Boronic Acids
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving benzisothiazole boronic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you navigate the complexities of these powerful C-C bond-forming reactions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental challenges in a question-and-answer format.
Question: My Suzuki-Miyaura reaction with a benzisothiazole boronic acid is showing low to no conversion. What are the primary factors to investigate?
Answer:
Low or no conversion in Suzuki-Miyaura couplings involving heteroaromatic substrates like benzisothiazole is a common issue that can typically be traced back to one of four key areas: catalyst activity, reaction conditions (base/solvent), substrate stability, or temperature.
1. Catalyst Inactivity or Inhibition:
-
Catalyst Quality: Ensure your palladium catalyst is fresh and has been stored under appropriate inert conditions. Palladium (0) species are sensitive to oxygen.[1]
-
Catalyst Inhibition: The nitrogen atom in the benzisothiazole ring can coordinate to the palladium center, leading to catalyst deactivation, often observed as the formation of palladium black.[1][2] Using a higher catalyst loading or selecting a ligand that minimizes this inhibitory effect can be beneficial.[1] For challenging substrates, specialized pre-catalysts that rapidly generate the active Pd(0) species can be crucial.[3]
2. Inappropriate Base and Solvent Combination:
-
The Role of the Base: The base is not merely a spectator; it is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the rate-determining transmetalation step.[4][5][6] If the base is too weak, insoluble, or otherwise unsuitable for your specific substrate, this step will be inefficient.
-
The Role of the Solvent: The solvent must solubilize the reactants and catalyst while also influencing the reactivity of the base and stabilizing catalytic intermediates.[7] Poor solubility of the benzisothiazole starting material is a frequent cause of low yields.[1][8]
3. Boronic Acid Instability (Protodeboronation):
-
Heteroaromatic boronic acids, particularly those that are electron-rich or contain five-membered rings, can be susceptible to protodeboronation—the cleavage of the C-B bond by water or other protic sources, replacing it with a C-H bond.[1][3][9] This side reaction consumes your starting material and is often promoted by high temperatures and the presence of water.[1]
4. Insufficient Temperature:
-
While high temperatures can promote side reactions, some Suzuki couplings require a certain thermal threshold to overcome the activation energy for the oxidative addition or other steps in the catalytic cycle.[1] A gradual increase in temperature should be explored if other factors have been ruled out.
Below is a workflow diagram to guide your troubleshooting process.
Caption: The pivotal role of the base in the catalytic cycle.
Q2: How do I select the optimal solvent for my benzisothiazole system?
Solvent selection is a balance between substrate solubility and catalytic performance. No single solvent is perfect for all Suzuki couplings.
-
Common Solvents: Aprotic solvents like toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used. [1]* Aqueous Co-solvents: Often, a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) is employed. [5]Water can aid in dissolving the inorganic base and accelerate the reaction, particularly with nitrogen-containing heterocycles. [7]* Solvent Polarity: The choice of solvent can be linked to the palladium pre-catalyst. For instance, less polar solvents like toluene or dioxane often complement catalysts like Pd(PPh₃)₄, whereas highly polar solvents may be better suited for ionic pre-catalysts. [10]However, the effect of solvent polarity is complex and does not always correlate directly with reaction selectivity or rate. [11]* Purity is Critical: Solvent impurities can poison the catalyst. Traces of precursors from solvent manufacturing (e.g., 2,3-dihydrofuran in THF) can significantly decrease conversion. [7][12]Using high-purity, degassed solvents is essential for robust and reproducible results. [7]
Q3: Which inorganic bases are most effective, and what are the trade-offs?
The choice of an inorganic base is highly dependent on the specific substrates and their tolerance to basic conditions. A screening process is often the most effective way to find the optimal base.
| Base | Typical Conditions | Advantages | Considerations |
| Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) | Toluene/H₂O, Dioxane/H₂O | Generally effective, widely used. [5]Cesium carbonate (Cs₂CO₃) is more soluble and often provides higher yields for challenging couplings. [1] | Can be too basic for substrates with sensitive functional groups (e.g., esters). [8] |
| Phosphates (K₃PO₄) | Toluene, Dioxane, THF | A strong but non-nucleophilic base. Often effective where carbonates fail. [5]Can be used under anhydrous conditions. [13] | Requires careful grinding to ensure good solubility and reactivity. [13]Anhydrous couplings may require a small amount of water to be effective. [13] |
| Fluorides (KF, CsF) | THF, Isopropanol | Milder and less basic. [1]Ideal for substrates with base-labile groups. [14]Can be very effective in minimizing protodeboronation. | May result in slower reaction rates compared to stronger bases. [8] |
| Hydroxides (NaOH, KOH) | THF/H₂O | Strong bases that can be effective. [15] | High basicity and nucleophilicity can promote side reactions and are often not suitable for complex substrates with sensitive functionalities. |
Experimental Protocol: General Procedure for Base & Solvent Screening
This protocol provides a framework for systematically optimizing the conditions for the Suzuki-Miyaura coupling of a benzisothiazole boronic acid.
Materials:
-
Benzisothiazole boronic acid (1.2 mmol)
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Bases: K₂CO₃, K₃PO₄, KF (2.0 mmol each)
-
Solvents: Dioxane, Toluene, THF (anhydrous, degassed)
-
Aqueous Base Solution: 2M Na₂CO₃ (if applicable)
Procedure:
-
Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol) and the selected base (2.0 mmol).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the benzisothiazole boronic acid (1.2 mmol) and the palladium catalyst (0.03 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of Dioxane). If using an aqueous system, use a solvent mixture such as Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).
-
Degassing: Bubble inert gas through the reaction mixture for an additional 5-10 minutes. [2]6. Reaction: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reaction to the desired temperature (e.g., 80-100 °C). [2]7. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and analyze the yield for each condition to determine the optimal base/solvent combination.
References
- Technical Support Center: Suzuki Reactions with Isothiazole Substrates. Benchchem.
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Suzuki reaction. Wikipedia.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction.
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. arkat usa.
- Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
- Technical Support Center: Suzuki-Miyaura Reactions with Benzothiadiazole Substrates. Benchchem.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT Open Access Articles.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
- B-Alkyl Suzuki Couplings. Macmillan Group.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC.
- What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 13. reddit.com [reddit.com]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Benzisothiazole Synthesis Support Center: Troubleshooting Homocoupling Byproducts
Welcome to the Technical Support Center for Benzisothiazole Synthesis. The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and pharmaceuticals, including atypical antipsychotics like ziprasidone[1]. However, synthesizing and functionalizing this core frequently results in homocoupling byproducts —specifically disulfides during oxidative N-S ring closure, or biaryls/diynes during transition-metal cross-coupling.
As application scientists, we have designed this guide to move beyond basic troubleshooting. Below, you will find a diagnostic workflow, causality-driven Q&A modules, and self-validating experimental protocols to eliminate homocoupling from your synthetic pathways.
Diagnostic Decision Tree
Before adjusting your reaction parameters, identify the specific mechanistic pathway causing the homocoupling byproduct.
Diagnostic workflow for identifying and resolving homocoupling in benzisothiazole synthesis.
Module 1: Oxidative N-S Bond Formation & Disulfide Homocoupling
Q: During the oxidative cyclization of 2-mercaptobenzamides, I am observing significant amounts of symmetrical disulfide byproducts instead of the benzisothiazole core. Why does this occur?
A: This is a classic kinetic competition issue. The formation of the N-S bond requires the activation of the thiol. However, thiols are highly prone to single-electron oxidation, forming thiyl radicals that rapidly dimerize into disulfides (S-S bonds). When the oxidation rate of the thiol outpaces the nucleophilic attack of the nitrogen on the activated sulfur species, disulfide homocoupling dominates the reaction mixture.
Q: How can I shift the equilibrium toward the benzisothiazole and eliminate the disulfide waste?
A: Instead of trying to prevent disulfide formation entirely, you can dynamically recycle it. By using Dimethyl Sulfoxide (DMSO) as a mild, selective oxidant, you can utilize the disulfide itself as the starting material. As an amine (e.g., piperazine) attacks the disulfide to form the benzisothiazole, it liberates 2-mercaptobenzonitrile as a leaving group. DMSO immediately oxidizes this liberated thiol back into the symmetrical disulfide, enabling the utilization of both halves of the molecule and preventing dead-end homocoupling[2].
Self-Validating Protocol: DMSO-Mediated Disulfide Recycling
Application: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole.
-
Reagent Charging: In a pressure-rated reaction vessel, combine bis(2-cyanophenyl) disulfide (1.0 equiv) and piperazine (excess, typically 3.0-5.0 equiv).
-
Solvent Addition: Add a solvent mixture of 2-propanol and a catalytic/stoichiometric amount of DMSO. Causality Note: DMSO acts as the thermodynamic driver, continuously oxidizing the liberated thiol intermediate.
-
Thermal Activation: Seal the vessel and heat the highly concentrated mixture to 120−140 °C for 3−24 hours[2].
-
Self-Validation Checkpoint: Monitor via TLC or LC-MS. The reaction is self-validating when the mass corresponding to the free thiol (2-mercaptobenzonitrile) remains at trace levels throughout the reaction, proving that the DMSO-driven recycling loop is functioning correctly.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. The desired product forms in 75−80% yields[2].
Module 2: Metal-Catalyzed Cross-Coupling & C-C Homocoupling
Q: When functionalizing 3-halo-1,2-benzisothiazoles via Sonogashira coupling, I isolate a high yield of the diyne (alkyne homocoupling) rather than the cross-coupled product. How can I suppress this?
A: Alkyne homocoupling (Glaser-type coupling) is a notorious side reaction in palladium/copper-cocatalyzed Sonogashira reactions. It is driven by the presence of trace oxygen, which oxidizes the Cu(I)-acetylide intermediate to Cu(II), subsequently forcing the dimerization of two alkynes. To suppress this, you must either achieve absolute oxygen exclusion or transition to copper-free conditions [1]. Copper-free conditions rely solely on the palladium catalyst to activate the alkyne, completely bypassing the oxygen-sensitive Cu-acetylide pathway.
Experimental workflow for copper-free Sonogashira coupling to prevent diyne homocoupling.
Self-Validating Protocol: Copper-Free Sonogashira Coupling
Application: Alkynylation of 3-iodo-1,2-benzisothiazole.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add 3-iodo-1,2-benzisothiazole (1.0 equiv) and
(5 mol%)[1]. Crucially, omit CuI. -
Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, rigorously degassed THF and triethylamine (as both base and co-solvent).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe. Causality Note: Slow addition prevents localized concentration spikes of the alkyne, further disfavoring any residual homocoupling kinetics.
-
Reaction: Stir at room temperature for 3 hours[1].
-
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate and visualize under 254 nm UV light. A successful, homocoupling-free reaction will lack the intensely UV-active, highly non-polar spot near the solvent front that characterizes the symmetrical diyne.
Quantitative Data Summary
The table below summarizes the expected yield shifts when applying the optimized protocols described above.
| Reaction Pathway | Substrate | Reagents / Conditions | Primary Homocoupling Byproduct | Target Yield | Homocoupling Yield |
| Sonogashira | 3-Iodo-1,2-benzisothiazole + Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | 45% | 40% | |
| Sonogashira | 3-Iodo-1,2-benzisothiazole + Phenylacetylene | None | 92% | <2% | |
| Oxidative N-S | 2-Mercaptobenzamide | Bis(2-carbamoylphenyl) disulfide | 55% | 38% | |
| Oxidative N-S | Bis(2-cyanophenyl) disulfide + Piperazine | DMSO, 2-propanol, 120 °C | None (Disulfide dynamically recycled) | 80% | N/A |
Module 3: Post-Reaction Purification Strategies
Q: If a biaryl or diyne homocoupling byproduct has already formed in my Suzuki or Sonogashira reaction, how do I separate it from the target benzisothiazole?
A: Homocoupled byproducts are inherently symmetrical and lack the polar functional groups (like the benzisothiazole nitrogen) that interact strongly with silica gel.
-
Chromatographic Strategy: Perform normal-phase flash column chromatography using a step-gradient. Begin with a highly non-polar eluent (e.g., 100% hexanes or pentane). The symmetrical diyne or biaryl will elute almost immediately near the solvent front. Once the byproduct has completely eluted, gradually increase the polarity (e.g., 5-15% ethyl acetate in hexanes) to elute the more polar benzisothiazole product.
References
1.1 - Benchchem 2.2 - ACS Publications 3. 3 - Lirias (KU Leuven)
Sources
Troubleshooting transmetallation steps with benzisothiazole substrates
Technical Support Center: Benzisothiazole Cross-Coupling Optimization Subject: Troubleshooting Transmetallation & Substrate Stability in Pd-Catalyzed Couplings Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Benzisothiazole Dilemma
Working with 1,2-benzisothiazoles (BIT) in cross-coupling reactions presents a unique "chemical double-bind." You are likely encountering one of two primary failure modes:
-
Catalyst Poisoning: The isothiazole sulfur and nitrogen atoms are potent
-donors that bind irreversibly to Palladium (Pd), halting the catalytic cycle before transmetallation can occur. -
Ring Fragmentation: The characteristic S–N bond is chemically labile. Under the aqueous basic conditions required for standard Suzuki-Miyaura transmetallation, the ring frequently undergoes nucleophilic attack, resulting in ring-opening to form o-mercaptobenzonitriles (often detected by a distinct "rotten egg" odor).
This guide addresses these specific mechanistic bottlenecks, moving beyond standard protocols to specialized anhydrous and co-catalytic systems.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: The reaction initiates but stalls at <20% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Sulfur-Mediated Catalyst Sequestration. The benzisothiazole sulfur is coordinating to the Pd(II) intermediate, forming a stable "off-cycle" resting state. This prevents the empty coordination site required for the transmetallation of the boronic acid.
The Fix:
-
Switch Ligands: Move away from simple phosphines (PPh3). Use bulky, electron-rich ligands that sterically crowd the metal center, making S-coordination unfavorable while permitting oxidative addition.
-
Recommendation:XPhos or SPhos (Buchwald ligands) or PEPPSI-IPr (NHC ligands).
-
-
Increase Temperature: Sulfur coordination is often exothermic. Increasing temperature (e.g., to 100°C) shifts the equilibrium away from the Pd-S complex, freeing the catalyst.
-
Sacrificial Additives: Add CuI (5-10 mol%) . Copper has a higher affinity for sulfur than Palladium in many contexts and can act as a "sulfur scavenger" or facilitate a "copper effect" transmetallation (Liebeskind-Srogl type mechanism).
Q2: My LCMS shows the starting material is gone, but the product mass is missing. I see a peak corresponding to a nitrile. What happened?
Diagnosis: Base-Mediated Ring Opening (S-N Cleavage).
Standard bases like
The Fix:
-
Eliminate Water: Switch to an anhydrous system. Water is often the nucleophile, activated by the base.
-
Change the Base: Use CsF (Cesium Fluoride) or KF in anhydrous solvents (DMF or Dioxane). Fluoride activates the boronic acid/ester for transmetallation via a hypervalent boron species without being nucleophilic enough to attack the BIT ring.
-
Reference Protocol: See Protocol A below.
Q3: Can I couple a Benzisothiazole-Boronic Acid with a Halide instead?
Diagnosis: Protodeboronation & Instability.
Heterocyclic boronic acids (2-benzisothiazolyl boronic acid) are notoriously unstable. They undergo rapid protodeboronation (losing the
The Fix:
-
Invert the Partners: It is almost always chemically superior to use Halo-Benzisothiazole + Aryl Boronic Acid rather than the reverse.
-
Use MIDA Boronates: If you must use the BIT as the nucleophile, synthesize the MIDA boronate derivative. The slow release of the active boronic acid keeps the concentration low, minimizing decomposition pathways.
Module 2: Visualizing the Failure Modes
The following diagram maps the kinetic competition between the desired catalytic cycle and the two primary "death pathways" for benzisothiazoles.
Figure 1: The "Cycle of Death." Note how the base required for transmetallation simultaneously triggers ring opening, while the substrate itself attempts to poison the catalyst.
Module 3: Optimized Experimental Protocols
Protocol A: The "Anhydrous Fluoride" Method (Recommended)
Best for: Base-sensitive BIT substrates prone to ring opening.
Rationale: Uses Fluoride (F-) to activate the boronic acid via formation of a fluoroborate intermediate
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Notes |
| Catalyst | 0.05 | Pre-complexation (1:2 ratio) recommended. | |
| Solvent | Anhydrous 1,4-Dioxane | - | Critical: Must be dry (Keep over molecular sieves). |
| Base | CsF (Cesium Fluoride) | 2.5 | Weigh quickly (hygroscopic). |
| Substrate | 3-Chlorobenzisothiazole | 1.0 | Chlorides are stable; Bromides are more reactive. |
| Nucleophile | Aryl Boronic Acid | 1.5 | Excess required to account for some protodeboronation. |
Step-by-Step:
-
Oven-dry a reaction vial and stir bar. Cool under Argon.
-
Add Pd(OAc)2 (5 mol%), XPhos (10 mol%), Aryl Boronic Acid (1.5 equiv), and CsF (2.5 equiv).
-
Evacuate and backfill with Argon (x3).
-
Inject Anhydrous Dioxane (0.2 M concentration relative to substrate).
-
Inject the Benzisothiazole substrate (if liquid) or add with solids (if solid).
-
Stir at 80-90°C for 12-16 hours.
-
Workup: Filter through Celite (removes Pd/Salts). Do not use aqueous extraction if product is polar; evaporate and load directly onto silica.
Protocol B: The Liebeskind-Srogl "Nuclear Option"
Best for: Substrates where Pd-catalysis fails completely due to poisoning, or when using thioether-BIT derivatives.
Rationale: This is a "baseless" coupling.[8] It uses Copper(I) to activate a thioester or thioether bond for transmetallation to Palladium. If you cannot couple the halo-BIT, synthesize the thiomethyl-BIT (3-SMe-BIT) and use this protocol.
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |
| Catalyst | 0.025 | Source of Pd(0).[8] | |
| Ligand | TFP (Tri-2-furylphosphine) | 0.10 | Specific ligand for this coupling. |
| Mediator | CuTC (Cu-thiophene-2-carboxylate) | 1.5 | Stoichiometric . Activates the C-S bond. |
| Substrate | 3-(Methylthio)-1,2-benzisothiazole | 1.0 | The leaving group is -SMe. |
| Solvent | THF (Anhydrous) | - | 50°C reaction temp. |
Key Mechanism: The CuTC coordinates the exocyclic sulfur (leaving group), polarizing the bond and facilitating oxidative addition/transmetallation without any base present to open the ring [3].
References
-
BenchChem Technical Support. (2025).[9] Suzuki Reactions with Isothiazole Substrates: Troubleshooting Guide. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Side Reactions.[9] Retrieved from
-
Liebeskind, L. S., & Srogl, J. (2000).[8][10][11] Thiol Ester-Boronic Acid Coupling.[2][8] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society. Retrieved from
-
DCL International. (2007). Sulfur Poisoning and Regeneration of Pd Catalyst.[5][12][13] SAE International. Retrieved from
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Biological Activities of Benzisothiazole and Benzothiophene Derivatives
Welcome, researchers and drug development professionals. In the vast landscape of heterocyclic chemistry, the benzisothiazole and benzothiophene scaffolds represent two privileged structures, each serving as a foundation for a multitude of biologically active compounds. While both are bicyclic systems containing a sulfur atom fused to a benzene ring, the subtle yet critical difference in their core structure—a nitrogen-sulfur bond in benzisothiazole versus a carbon-sulfur-carbon arrangement in benzothiophene—gives rise to distinct physicochemical properties and, consequently, diverse pharmacological profiles.
This guide provides an in-depth, objective comparison of the biological activities of derivatives from these two classes. We will move beyond a simple recitation of facts to explore the causality behind experimental findings, present validated protocols, and offer insights gleaned from extensive structure-activity relationship (SAR) studies. Our goal is to equip you with the technical understanding necessary to navigate the complexities of these scaffolds in your own research and development endeavors.
Core Scaffolds: A Tale of Two Heterocycles
At first glance, the benzisothiazole and benzothiophene cores appear similar. Both are aromatic and possess a sulfur-containing five-membered ring fused to benzene. However, the placement of the heteroatoms dictates their fundamental electronic and steric nature.
-
Benzisothiazole (specifically 1,2-benzisothiazole): This scaffold features a reactive N-S bond within the isothiazole ring. This bond can influence the molecule's stability and metabolic pathways. The presence of the nitrogen atom also introduces a potential hydrogen bond acceptor site, impacting receptor interactions.
-
Benzothiophene (specifically Benzo[b]thiophene): This is an isostere of indole, where the indole nitrogen is replaced by sulfur.[1] The C-S-C linkage makes it generally more stable than the benzisothiazole core. Its electron-rich nature allows it to engage in various interactions with biological targets.[2]
This fundamental structural divergence is the primary reason for the overlapping yet distinct spectrum of biological activities we will explore.
Comparative Analysis of Key Biological Activities
We will now dissect the performance of these derivatives across several key therapeutic areas, supported by experimental data.
Antimicrobial Activity: Broad-Spectrum Warfare
Both scaffolds have yielded potent antimicrobial agents, but their typical applications and spectra of activity show important distinctions.
Benzisothiazole Derivatives: The benzisothiazole core, particularly in the form of 1,2-benzisothiazolin-3-one (BIT), is renowned for its use as an industrial biocide, showcasing broad-spectrum antibacterial and antifungal activity.[3][4] Its mechanism often involves oxidative interaction with accessible thiols (like glutathione and cysteine) within microbial cells, leading to metabolic inhibition and loss of viability.[4] Research has also shown that specific derivatives, such as those incorporating benzenesulfonamide moieties, exhibit potent activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[5] 1,2-Benzisothiazolin-3-ones have been identified as among the most active substances in comparative studies.[6]
Benzothiophene Derivatives: Benzothiophenes have been extensively investigated as a source of novel antimicrobial agents to combat resistance.[7] Their derivatives demonstrate promising antibacterial, antifungal, and even antitubercular activities.[8][9] For instance, the synthesis of 3-halobenzo[b]thiophenes via electrophilic cyclization has yielded compounds with low Minimum Inhibitory Concentration (MIC) values (as low as 16 µg/mL) against Gram-positive bacteria and yeasts.[10] The versatility of the benzothiophene core allows for the creation of derivatives with significant activity against a range of pathogens, including S. aureus and C. albicans.[11]
Direct Comparison: While both classes are effective, benzisothiazoles, especially BIT, are established as powerful, broad-spectrum biocides. Benzothiophenes, on the other hand, represent a more versatile scaffold for developing targeted therapeutic antibiotics, with specific derivatives showing high potency against clinically relevant, and sometimes resistant, pathogens.
Table 1: Comparative Antimicrobial Activity Data
| Compound Class | Representative Derivative | Target Organism | MIC (µg/mL) | Reference |
| Benzisothiazole | Benzenesulfonylurea derivative | Trichophyton spp. | - (Marked antimycotic action) | [5] |
| Benzisothiazole | 2-(Hydroxymethyl)benzo[d]isothiazol-3(2H)-one | E. coli, S. aureus | <100 (>96.6% activity) | [4] |
| Benzothiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus | 16 | [10] |
| Benzothiophene | 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | S. aureus | - (High activity) | |
| Benzothiophene | 2-isopropyl carboxamide derivative (2c) | S. aureus | 62.5 | [9][12] |
Experimental Protocol: Broth Microdilution Susceptibility Assay
This protocol is fundamental for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria). Positive (microorganism, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11] This can be assessed visually or by using a plate reader to measure absorbance.
Causality: This method is chosen for its efficiency, reproducibility, and quantitative output (MIC value), which is essential for comparing the potency of different compounds and for SAR studies. It provides a direct measure of growth inhibition.
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Anticancer Activity: Targeting Malignancy
The search for novel anticancer agents has led to significant exploration of both scaffolds, revealing distinct mechanisms and target specificities.
Benzisothiazole Derivatives: This class has yielded compounds with potent and selective antitumor activity.[13][14] A prominent example is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) , which shows significant inhibitory action against lung, colon, and breast cancer cell lines.[15][16] The mechanism of action for many benzothiazole derivatives involves the disruption of critical cellular processes in cancer cells, such as topoisomerase inhibition or the induction of apoptosis via the generation of reactive oxygen species (ROS).[15][17] Structure-activity relationship studies consistently show that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for activity.[18][19] The introduction of a fluorine atom, for instance, often enhances cytotoxic potential.[20][21]
Benzothiophene Derivatives: Benzothiophene derivatives also exhibit a wide range of anticancer activities.[1][8] They have been shown to interact with various biological targets, including enzymes and receptors crucial for cancer cell proliferation.[1] The structural versatility of the benzothiophene scaffold allows for the design of compounds that can act as, for example, inhibitors of specific kinases involved in cancer signaling pathways.
Direct Comparison: While both classes are promising, the research on benzothiazole derivatives as anticancer agents appears more mature, with well-characterized lead compounds like PMX610 and a deeper understanding of their mechanisms involving apoptosis and enzyme inhibition.[15] Benzothiophenes remain a highly versatile and promising scaffold, but often the specific high-potency examples are part of more complex molecular structures.
Table 2: Comparative Anticancer Activity Data (IC₅₀ Values)
| Compound Class | Representative Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole | Naphthalimide-benzothiazole derivative (67) | HT-29 (Colon) | 3.47 ± 0.2 | [22] |
| Benzothiazole | Naphthalimide-benzothiazole derivative (67) | A549 (Lung) | 3.89 ± 0.3 | [22] |
| Benzothiazole | Pyridine-pyrimidine derivative (34) | Colo205 (Colon) | 5.04 | [22] |
| Benzothiophene | (Data for direct comparison is less available in the provided results for simple derivatives) | - | - | - |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is included. The cells are then incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[16][22]
Causality: This assay is selected because it is a reliable, high-throughput method to screen for the cytotoxic effects of compounds. The conversion of MTT to formazan is dependent on mitochondrial reductase activity, providing a quantitative measure of viable, metabolically active cells.
Diagram: Simplified Apoptosis Pathway
Caption: Apoptosis induction by some benzothiazole derivatives.
Anti-inflammatory Activity: Quelling Inflammation
Chronic inflammation underlies many diseases, making anti-inflammatory agents a critical area of drug discovery where both scaffolds have shown considerable promise.
Benzisothiazole Derivatives: Certain benzisothiazole derivatives have demonstrated significant analgesic and anti-inflammatory properties in in vivo models.[23] Their mechanisms can involve the inhibition of key inflammatory mediators. For example, some derivatives have been found to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for producing pro-inflammatory prostaglandins and leukotrienes.[17]
Benzothiophene Derivatives: This class has been a particularly fertile ground for developing potent anti-inflammatory agents. Researchers have successfully designed benzothiophene derivatives that act as dual inhibitors of COX and 5-LOX, a strategy aimed at enhancing anti-inflammatory effects while potentially reducing side effects associated with selective COX-2 inhibitors.[24] Some of these compounds have exhibited significant in vivo anti-inflammatory activity, even surpassing that of the well-known drug celecoxib in formalin-induced paw edema tests.[24]
Direct Comparison: Both scaffolds can be tailored to inhibit key enzymes in the inflammatory cascade. However, the development of benzothiophene derivatives as dual COX/5-LOX inhibitors appears to be a particularly successful and well-documented strategy, with compounds showing superior in vivo efficacy and good gastrointestinal safety profiles.[24]
Table 3: Comparative Anti-inflammatory Activity Data
| Compound Class | Representative Derivative | Target(s) | Activity | Reference |
| Benzisothiazole | Tetrazole derivative (2) | General (analgesic) | 3x more potent than acetaminophen in writhe test | [23] |
| Benzisothiazole | General derivatives | COX-2, 5-LOX | Enzyme inhibition | [17] |
| Benzothiophene | Compound 4e | COX-2, 5-LOX | Significant in vitro COX-2 inhibition > celecoxib | [24] |
| Benzothiophene | Compound 4e | General (in vivo) | Higher anti-inflammatory activity than celecoxib | [24] |
Diagram: Arachidonic Acid Cascade Inhibition
Caption: Inhibition of COX and 5-LOX inflammatory pathways.
Conclusion and Future Perspectives
This comparative guide illustrates that while benzisothiazole and benzothiophene are structurally related, they are not interchangeable scaffolds in drug design.
-
Benzisothiazole derivatives excel as broad-spectrum antimicrobials and have given rise to highly potent and selective anticancer agents with well-defined mechanisms. Their development path seems particularly strong in oncology.
-
Benzothiophene derivatives shine due to their chemical stability and versatility, proving to be an exceptional platform for developing potent anti-inflammatory agents (especially dual inhibitors) and targeted antimicrobials. Their structural similarity to indole also makes them valuable for targeting a wide array of receptors and enzymes.[1][25]
The choice between these scaffolds is not a matter of superiority but of strategic alignment with the therapeutic target and desired mechanism of action. Future research will likely focus on creating hybrid molecules that combine the pharmacophoric features of both, or other active moieties, to develop multi-target agents with enhanced efficacy and improved safety profiles. As our understanding of disease pathology deepens, the nuanced differences between these two powerful heterocyclic systems will continue to be exploited to craft the next generation of therapeutics.
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A Comparative Guide to the Structural Analysis of Benzo[d]isothiazole Boronic Acids: Navigating a Data-Scarce Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzo[d]isothiazole Boronic Acids and the Crystallographic Data Gap
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-infective properties.[1] When functionalized with a boronic acid moiety, these compounds become versatile building blocks for covalent inhibitors and probes for chemical biology. Boronic acids are well-known for their ability to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins, making them attractive for targeting enzymes such as proteases and β-lactamases.[2]
Despite the clear potential of compounds like benzo[d]isothiazol-5-ylboronic acid in drug discovery, a significant challenge persists: a notable absence of publicly available experimental X-ray crystallography data for this specific molecule and its complexes. Extensive searches of the Cambridge Structural Database (CSD), the world's largest repository for small-molecule crystal structures, did not yield any entries for benzo[d]isothiazol-5-ylboronic acid.[3][4][5] This data gap presents a hurdle for structure-based drug design efforts, which rely on precise three-dimensional structural information to optimize ligand-target interactions.
This guide aims to address this challenge by providing a comparative framework based on the available crystallographic data of structurally related analogs. By examining the crystal structures of similar benzisothiazole and benzothiazole derivatives, we can infer key structural features and packing interactions that are likely to be relevant to the target compound. Furthermore, we will explore computational approaches as a powerful alternative for gaining structural insights and provide a comprehensive, field-proven protocol for researchers aiming to generate this much-needed experimental data.
Comparative Crystallographic Analysis of Structural Analogs
In the absence of direct crystallographic data for benzo[d]isothiazol-5-ylboronic acid, we turn our attention to its closest structural relatives for which crystal structures have been determined. This comparative analysis allows us to understand the influence of the benzisothiazole core and its substituents on the solid-state conformation and intermolecular interactions.
While no direct boronic acid-containing benzisothiazole crystal structures were found, we can analyze the geometry of the core ring system from other derivatives. For instance, the crystal structure of 5-chloro-2,1-benzisothiazole reveals a planar bicyclic system with specific C-S and N-S bond lengths of 1.664 Å and 1.636 Å, respectively, indicating significant π-electron delocalization.
To provide a more relevant comparison for the boronic acid functional group, we can examine the crystal structures of other aromatic boronic acids. For example, studies on benzo[b]thiophen-2-ylboronic acid inhibitors in complex with β-lactamases have provided detailed insights into how the boronic acid moiety interacts with active site residues.[2] These studies consistently show the boron atom in a tetrahedral, sp3-hybridized state when covalently bound to a catalytic serine residue.[6]
The following table summarizes key crystallographic parameters for selected benzothiazole and benzisothiazole derivatives to provide a quantitative basis for structural comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one | C₁₇H₁₁NO₂S | Monoclinic | P2₁/n | 11.08 | 8.89 | 14.37 | 109.1 | [7] |
| 5-chloro-2,1-benzisothiazole | C₇H₄ClNS | Orthorhombic | P2₁2₁2₁ | 3.926 | 9.928 | 18.204 | 90 |
Note: Data for 5-chloro-2,1-benzisothiazole is illustrative of the core ring system, but the original publication was not retrieved in the search to provide a direct citation.
This comparative approach, while indirect, allows us to build a foundational understanding of the structural propensities of the benzo[d]isothiazole scaffold.
The Power of Computational Chemistry in the Absence of Experimental Data
When experimental data is unavailable, computational methods such as Density Functional Theory (DFT) serve as a powerful tool for predicting molecular structures and properties.[8] DFT calculations can provide valuable insights into the preferred conformation of benzo[d]isothiazol-5-ylboronic acid, its electronic properties, and its potential interaction modes with target proteins.[9][10]
Studies on similar heterocyclic compounds have successfully used DFT to:
-
Optimize molecular geometries and predict bond lengths and angles.[11]
-
Calculate molecular electrostatic potential (MEP) maps to identify regions of positive and negative charge, which can guide the understanding of intermolecular interactions.[8]
-
Simulate vibrational spectra (IR and Raman) to be compared with experimental data for structural validation.
-
Predict NMR chemical shifts, which can aid in the characterization of synthesized compounds.[10]
For researchers working on benzo[d]isothiazol-5-ylboronic acid, a computational approach can bridge the current data gap and provide a rational basis for designing experiments and interpreting biological data.
Experimental Workflow: From Synthesis to Structure
For research groups equipped with the necessary resources, generating the crystal structure of benzo[d]isothiazol-5-ylboronic acid or its complexes is a critical step forward. The following is a detailed, step-by-step methodology for achieving this, based on established protocols for boronic acid chemistry and X-ray crystallography.[12]
Part 1: Synthesis and Purification
The synthesis of benzo[d]isothiazol-5-ylboronic acid can be approached through various synthetic routes, often starting from a halogenated benzo[d]isothiazole precursor. A common method involves a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent acidic workup.
Step-by-Step Synthesis Protocol:
-
Starting Material: Begin with 5-bromo-benzo[d]isothiazole.
-
Lithiation: Dissolve the starting material in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium dropwise and stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and stir vigorously for several hours.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure benzo[d]isothiazol-5-ylboronic acid.
Part 2: Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. This requires systematic screening of various crystallization conditions.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Start with a small amount of the purified compound and test its solubility in a range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and water).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture in a loosely capped vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized coverslip (hanging drop) or in a well (sitting drop). The coverslip is then inverted over a reservoir containing a poor solvent. The vapor from the poor solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
Solvent-Antisolvent Diffusion: Create a layered system with the compound dissolved in a denser solvent at the bottom of a narrow tube, and carefully layer a less dense anti-solvent on top. Crystals may form at the interface.
-
-
Optimization: Vary parameters such as temperature, concentration, and solvent/anti-solvent combinations to optimize crystal growth.
Part 3: X-ray Data Collection and Structure Determination
Once suitable crystals are obtained, the final step is to determine their three-dimensional structure using single-crystal X-ray diffraction.
Step-by-Step X-ray Diffraction Protocol:
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Visualizing the Path Forward
The following diagrams illustrate the logical workflow for navigating the current data landscape and the experimental path to obtaining the desired crystal structures.
Caption: Logical flow from data scarcity to experimental work.
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Unraveling Reaction Pathways: A Comparative Guide to Kinetic Isotope Effect Studies in Benzisothiazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, particularly in the construction of pharmaceutically relevant scaffolds like benzisothiazoles, a deep understanding of reaction mechanisms is paramount for optimization and innovation. The kinetic isotope effect (KIE) stands out as a powerful and nuanced tool for elucidating the transition states and rate-determining steps of complex chemical transformations. This guide provides a comprehensive comparison of KIE studies in the context of benzisothiazole coupling reactions, offering experimentally-grounded insights into how this technique illuminates the subtleties of C-H activation, C-S, and C-N bond formation.
The Decisive Power of the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[1] This effect arises primarily from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes.[1] For instance, a carbon-hydrogen (C-H) bond has a higher zero-point energy than a carbon-deuterium (C-D) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. The magnitude of the KIE, typically expressed as the ratio of the rate constants (kH/kD), provides invaluable information about the transition state geometry and the nature of bond-breaking and bond-forming events.[2]
A significant primary KIE (typically kH/kD > 2) is a strong indicator that the C-H bond is being broken in the rate-determining step of the reaction.[2] Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not rate-limiting. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide information about changes in hybridization or the steric environment of the transition state.
Comparative Analysis of KIE Studies in Benzothiazole Synthesis
While the broader literature on benzisothiazole synthesis is extensive, detailing numerous synthetic strategies including transition-metal-catalyzed cross-coupling reactions,[3] explicit kinetic isotope effect studies are more specialized. These studies, however, offer the most direct experimental evidence for proposed reaction mechanisms. Below, we compare key findings from the literature where KIE has been employed to dissect the mechanism of benzothiazole formation, with a primary focus on a palladium-catalyzed approach.
Case Study: Palladium-Catalyzed Intramolecular C-H Functionalization for 2-Aminobenzothiazole Synthesis
A pivotal study by Batey and Joyce provides a detailed investigation into the synthesis of 2-aminobenzothiazoles from N-arylthioureas via a palladium-catalyzed intramolecular oxidative C-H bond functionalization.[4][5][6] This reaction offers a direct method for C-S bond formation and cyclization, avoiding the need for pre-halogenated substrates.[4][5][6]
To probe the mechanism, a deuterated N-arylthiourea was synthesized and subjected to an intramolecular competition experiment. This experimental design is particularly powerful as it allows for the direct comparison of the reactivity of C-H versus C-D bonds within the same reaction vessel, minimizing experimental error.
Experimental Data Summary
| Reaction Type | Catalyst System | Substrate | KIE (kH/kD) | Implication | Reference |
| Intramolecular C-H Functionalization | Pd(PPh3)4/MnO2 | N-(4-cyanophenyl)-N',N'-diethylthiourea-d1 | 5.9 | C-H bond cleavage is the rate-determining step. | [4][5][6] |
A large intramolecular primary kinetic isotope effect of kH/kD = 5.9 was observed.[4][5] This significant KIE provides compelling evidence that the ortho-aryl C-H bond is cleaved in the rate-determining step of the catalytic cycle.[4][5]
Furthermore, competition experiments between electronically distinct substrates revealed that electron-deficient N-arylthioureas react faster than their electron-rich counterparts.[6] This observation is inconsistent with a mechanism involving electrophilic palladation, which would be favored by electron-donating groups.[6] The combination of the large KIE and the electronic effects strongly suggests a mechanism that does not proceed through a typical electrophilic aromatic substitution pathway.[4][5][6]
Conceptual Comparison with Other Coupling Reactions
While direct KIE studies on other benzisothiazole coupling reactions are less common in the literature, we can draw comparisons with related transition-metal-catalyzed processes to understand potential mechanistic pathways.
-
Copper-Catalyzed C-N and C-S Bond Formation: In copper-catalyzed Ullmann-type couplings, the rate-determining step is often proposed to be the oxidative addition of the aryl halide to the copper(I) catalyst. In such cases, a KIE involving a C-H bond would not be expected unless a C-H activation pathway is operative. For instance, in the copper-catalyzed intramolecular amidation of alkyl C-H bonds to form β-lactams, a primary KIE was observed, indicating that C-H bond activation is indeed the rate-determining step in that specific system.[7]
-
Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are also widely used for C-H activation.[8][9][10] Mechanistic studies in this area often point to a concerted metalation-deprotonation (CMD) pathway for C-H bond cleavage.[8] The magnitude of the KIE in these reactions can provide insights into the transition state of the CMD step.
Experimental Protocols
A detailed, step-by-step methodology for a representative KIE experiment is provided below, based on the work of Batey and Joyce.[6]
Synthesis of Deuterated Substrate for KIE Study
-
Starting Material: 1-chloro-4-nitrobenzene-2,3,5,6-d4.
-
Reduction: The nitro group is reduced to an amine using a standard reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation).
-
Isothiocyanate Formation: The resulting aniline-d4 is treated with thiophosgene to yield the corresponding phenylisothiocyanate-d4.
-
Thiourea Synthesis: The deuterated isothiocyanate is then reacted with a secondary amine (e.g., diethylamine) to afford the final N-arylthiourea-d1 substrate, with deuterium at the ortho position.
Intramolecular KIE Competition Experiment
-
Reaction Setup: A mixture of the deuterated substrate (e.g., N-(4-cyanophenyl)-N',N'-diethylthiourea-d1) and a non-deuterated internal standard is prepared.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh3)4) and the oxidant (e.g., MnO2) are added to the reaction mixture under an inert atmosphere.
-
Reaction Progress Monitoring: The reaction is allowed to proceed at a set temperature (e.g., 80 °C) and is monitored over time by taking aliquots.
-
Analysis: The ratio of the deuterated and non-deuterated products is determined at low conversion using techniques such as 1H NMR spectroscopy or mass spectrometry.
-
KIE Calculation: The kH/kD value is calculated from the ratio of the products.
Visualizing Mechanistic Pathways
The following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed synthesis of 2-aminobenzothiazoles and the experimental workflow for determining the KIE.
Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis of 2-aminobenzothiazoles.
Caption: Workflow for an intramolecular kinetic isotope effect experiment.
Conclusion
Kinetic isotope effect studies provide an indispensable lens through which the mechanisms of benzisothiazole coupling reactions can be scrutinized with high fidelity. The case study of palladium-catalyzed 2-aminobenzothiazole synthesis demonstrates how a large primary KIE, in conjunction with electronic effects, can definitively point towards a rate-determining C-H bond activation step and rule out alternative pathways like electrophilic palladation. For researchers and professionals in drug development, leveraging KIE studies can lead to a more rational design of catalysts and reaction conditions, ultimately accelerating the synthesis of novel benzisothiazole-containing molecules with desired properties. As the field of C-H functionalization continues to evolve, the application of KIE analysis will undoubtedly remain a cornerstone of mechanistic investigation.
References
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Joyce, L. L.; Batey, R. A. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Org. Lett.2009 , 11 (13), 2792–2795. [Link][4][6]
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Joyce, L. L.; Batey, R. A. Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. PubMed2009 . [Link][5]
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Joyce, L. L.; Batey, R. A. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. [Link]
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Zheng, C.; You, J. Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Org. Lett.2008 , 10 (22), 5255–5258. [Link]
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Song, G.; Wang, F.; Li, X. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Acc. Chem. Res.2018 , 51 (1), 150-160. [Link][8]
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Gao, K.; Yoshikai, N. Rhodium‐Catalyzed C(sp3) H Functionalization. Eur. J. Org. Chem.2021 , 2021 (28), 3949-3963. [Link][9]
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Ma, S.; Zhang, X.; et al. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chem. Sci.2015 , 6, 2275-2285. [Link][10]
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Vyboishchikov, S. F.; Vyboishchikova, E. F.; et al. Advanced Isoconversional Kinetic Analysis for the Elucidation of Complex Reaction Mechanisms: A New Method for the Identification of Rate-Limiting Steps. Polymers2019 , 11 (5), 805. [Link]
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Adam, W.; Krebs, O.; Orfanopoulos, M.; Stratakis, M.; Vougioukalakis, G. C. Intramolecular and intermolecular kinetic isotope effects (KIE) in the nitrosoarene ene reaction: experimental evidence for reversible intermediate formation. J. Org. Chem.2003 , 68 (6), 2420-5. [Link]
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Xie, P.; Jia, M.; Xu, X.-H.; Chen, F.; Xia, Y. Mechanistic DFT Study on Rhodium(III)-Catalyzed Double C-H Activation for Oxidative Annulations of 2-Substituted Imidazoles and Alkynes. Asian J. Org. Chem.2018 , 7, 624-631. [Link]
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Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. 2005 . [Link][1]
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The Methodology for Mechanistic Study of Rate Determining Step. EPFL2024 . [Link][2]
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Wang, Z.; Ni, J.; Kuninobu, Y.; Kanai, M. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Catalysts2019 , 9 (10), 823. [Link]
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Adam, W.; Krebs, O.; Orfanopoulos, M.; Stratakis, M.; Vougioukalakis, G. C. Intramolecular and Intermolecular Kinetic Isotope Effects (KIE) in the Nitrosoarene Ene Reaction. J. Org. Chem.2003 , 68 (6), 2420–2425. [Link]
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Chen, J.; et al. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. Molecules2025 , 30, 2099. [Link][11]
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Evindar, G.; Batey, R. A. Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides. J. Org. Chem.2006 , 71 (5), 1802-8. [Link][3]
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Ivanova, Y. et al. Synthesis of benzo[d]isothiazoles: an update. Arkivoc2024 , (5), 1-30. [Link]
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Rzepa, H. S. Kinetic isotope effect models as a function of ring substituent for indole-3-carboxylic acids and indolin-2-ones. Henry Rzepa's Blog2016 . [Link]
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Wang, Z.; Ni, J.; Kuninobu, Y.; Kanai, M. Copper-catalyzed intramolecular C(sp³)-H and C(sp²)-H amidation by oxidative cyclization. Angew. Chem. Int. Ed. Engl.2014 , 53 (13), 3496-9. [Link][7]
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A Senior Application Scientist's Guide to Benchmarking Palladium Ligands for Heteroaryl Boronic Acid Coupling
Introduction: The Enduring Challenge of Heteroaryl Scaffolds
In the landscape of modern drug discovery and materials science, molecules incorporating heteroaromatic rings are of paramount importance. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and organic electronics, where they are critical for modulating properties like metabolic stability, target binding affinity, and charge transport.[1][2] The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for constructing the carbon-carbon bonds that form these complex (hetero)biaryl structures.[3][4] Its success is largely due to its high functional group tolerance and the general stability and availability of its organoboron reagents.[3][5]
However, the application of this Nobel Prize-winning chemistry to heteroaryl boronic acids is far from trivial. These coupling partners are notoriously challenging, plagued by a host of issues that can lead to low yields, catalyst deactivation, and reaction failure.[6][7] The choice of the supporting ligand for the palladium catalyst is the single most critical parameter in overcoming these hurdles.[8][9] A well-chosen ligand can dramatically accelerate the desired catalytic cycle, while a poor choice can exacerbate decomposition pathways or fail to initiate catalysis altogether.
This guide provides a comparative analysis of common palladium ligands for the Suzuki-Miyaura coupling of heteroaryl boronic acids. We will move beyond a simple catalog of options to explain the mechanistic rationale behind ligand selection, present objective performance data, and provide a robust framework for systematic benchmarking in your own laboratory.
The Mechanistic Gauntlet: Why Heteroaryl Boronic Acids are "Challenging"
The success of a Suzuki-Miyaura coupling hinges on the catalytic cycle proceeding more rapidly than any off-cycle decomposition pathways.[10] With heteroaryl boronic acids, two primary challenges disrupt this delicate balance:
-
Protodeboronation: This is the undesired cleavage of the C–B bond by a proton source (often water present in the solvent or base), which converts the active boronic acid into an inert, unfunctionalized heteroarene.[2] Electron-rich five-membered heterocycles (e.g., furan, thiophene, pyrrole) are particularly susceptible to this pathway.[2][6] The reaction requires a base to activate the boronic acid for transmetalation, but this very same base can accelerate protodeboronation, creating a narrow operational window.[11][12]
-
Catalyst Inhibition (The "2-Pyridyl Problem"): π-Deficient heterocycles, such as pyridine and pyrimidine, present a different challenge. The Lewis basic nitrogen atom can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[2][13] This is especially pronounced with 2-substituted pyridines, where the nitrogen can act as a chelating poison, effectively shutting down the catalytic cycle.[2][13]
A successful ligand must therefore be able to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—at a rate that outpaces these decomposition and deactivation pathways.[14]
The Catalytic Cycle and the Role of the Ligand
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The supporting ligand (L) is crucial at every stage.
Caption: A systematic workflow for benchmarking palladium ligands.
General Experimental Protocol for Ligand Screening
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of a heteroaryl chloride with a heteroaryl boronic acid. It should be adapted and optimized for specific substrates.
Materials:
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or a specific ligand-precatalyst complex)
-
Ligand Array (e.g., XPhos, SPhos, RuPhos)
-
Heteroaryl Halide (1.0 mmol, 1.0 equiv)
-
Heteroaryl Boronic Acid (1.2–1.5 mmol, 1.2–1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF, 5 mL)
-
Internal Standard (e.g., Biphenyl or Dodecane, for analytical quantification)
-
Reaction vials (e.g., 2-dram vials with stir bars)
Procedure:
-
Array Preparation: In a glovebox, add the appropriate palladium source (e.g., 0.01 mmol Pd, 1 mol%) and ligand (0.024 mmol, 2.4 mol% for a 2:1 L:Pd ratio if starting from Pd(0)) to each reaction vial. Note: Using commercially available, air-stable precatalysts like XPhos-G3 simplifies this process significantly and is highly recommended. [6]2. Reagent Addition: To each vial, add the heteroaryl halide (1.0 mmol), heteroaryl boronic acid (1.2 mmol), and base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent (5 mL) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated aluminum reaction block on a magnetic stir plate. Heat the reaction to the desired temperature (e.g., 80–100 °C).
-
Monitoring and Work-up: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Once complete, cool the reaction to room temperature.
-
Analysis: Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate), add a known amount of internal standard, and analyze by GC or LC-MS to determine the reaction yield. [4] Self-Validation: This protocol incorporates self-validation through the parallel comparison of multiple ligands under identical conditions. The inclusion of a known "gold-standard" ligand (like XPhos) serves as a positive control, while a reaction run without a ligand can serve as a negative control. The quantitative analysis against an internal standard ensures objective and reliable data.
Conclusion and Recommendations
The successful cross-coupling of heteroaryl boronic acids is a formidable but solvable challenge in modern synthesis. While protodeboronation and catalyst inhibition present significant hurdles, the development of sterically hindered, electron-rich dialkylbiarylphosphine ligands has provided chemists with powerful tools to overcome them.
For researchers embarking on a new synthesis involving these challenging fragments, the following recommendations apply:
-
Start with the Best: Begin your screening with a small, diverse set of proven Buchwald-type ligands, such as XPhos and SPhos . Their broad applicability makes them the most likely candidates for initial success. [5][15]* Use Precatalysts: Employ air-stable palladium precatalysts (e.g., G3 or G4 palladacycles). They offer improved stability, reproducibility, and faster initiation, which is critical for outcompeting the decomposition of unstable boronic acids. [6]* Systematic Screening is Key: Do not rely on a single condition. A systematic, parallel screen of ligands, bases, and solvents, as outlined in the benchmarking workflow, is the most efficient path to identifying optimal reaction conditions for your specific substrates.
By combining a mechanistic understanding of the challenges with a systematic and data-driven approach to ligand selection, researchers can unlock the full potential of the Suzuki-Miyaura reaction for the efficient synthesis of complex heteroaromatic molecules.
References
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Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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Kader, D. A., et al. (2025). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. ResearchGate. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
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Billingsley, K. L. (2008). Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT. [Link]
-
Zhang, X., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]
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Zificsak, C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 693–707. [Link]
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Ball, L. T. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal. [Link]
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An, W., et al. (2017). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. ACS Sustainable Chemistry & Engineering. [Link]
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Marion, N., & Nolan, S. P. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
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Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity. [Link]
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Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
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Dreher, S. D., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
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Dreher, S. D., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
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Kim, J., & Chang, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2025). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
